2-(5-methyl-1H-pyrazol-3-yl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJQEHNCMPSEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details the primary synthetic pathway, including experimental protocols, quantitative data, and workflow visualizations to facilitate its preparation in a laboratory setting.
Introduction
This compound is a bicyclic heteroaromatic compound incorporating both pyridine and pyrazole moieties. The unique electronic and structural features of this scaffold make it a valuable building block in the design of novel therapeutic agents. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous biologically active compounds. Its combination with the pyridine ring often leads to compounds with diverse pharmacological activities.
This guide focuses on the most common and efficient synthetic route to this compound, which proceeds via a two-step sequence: the formation of a 1,3-dicarbonyl intermediate followed by a cyclocondensation reaction.
Synthetic Pathway Overview
The principal synthetic route for this compound involves two key transformations:
-
Claisen Condensation: The synthesis commences with a Claisen-type condensation of 2-acetylpyridine with an acetate source, typically ethyl acetate, to yield the intermediate, 1-(pyridin-2-yl)butane-1,3-dione. This reaction is usually mediated by a strong base.
-
Cyclocondensation: The resulting 1,3-dicarbonyl compound is then reacted with hydrazine hydrate in a cyclocondensation reaction to form the final pyrazole ring, affording this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the two-step synthesis of this compound.
Step 1: Synthesis of 1-(Pyridin-2-yl)butane-1,3-dione
This procedure details the Claisen condensation of 2-acetylpyridine with ethyl acetate.
Reaction Scheme:
An In-depth Technical Guide to 2-(5-methyl-1H-pyrazol-3-yl)pyridine (CAS Number: 27305-70-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(5-methyl-1H-pyrazol-3-yl)pyridine, a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, spectroscopic characterization, and key applications, with a particular focus on its role as a phosphodiesterase 10A (PDE10A) inhibitor. Experimental protocols and pathway diagrams are included to support further research and development efforts.
Physicochemical Properties
This compound, also known as MPP, is a white to off-white solid.[1] Its fundamental properties are summarized in the table below. While specific experimental values for melting point, boiling point, and solubility are not consistently reported in publicly available literature, the provided data is based on computational predictions and information from chemical suppliers.
| Property | Value | Reference |
| CAS Number | 27305-70-0 | [2] |
| Molecular Formula | C₉H₉N₃ | [2] |
| Molecular Weight | 159.19 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-(3-methyl-1H-pyrazol-5-yl)pyridine, MPP | [2] |
| Physical Form | White to off-white solid | [1] |
| XLogP3 | 1.2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 1 | [2] |
Synthesis
The primary synthetic route to this compound involves the condensation of a 1,3-dicarbonyl compound with hydrazine. Specifically, the reaction of 1-(pyridin-2-yl)butane-1,3-dione (also known as 2-acetoacetylpyridine) with hydrazine hydrate is a common and effective method.
Experimental Protocol: Synthesis from 2-Acetoacetylpyridine
This protocol is a generalized procedure based on common methods for pyrazole synthesis.
Materials:
-
1-(Pyridin-2-yl)butane-1,3-dione
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 1-(pyridin-2-yl)butane-1,3-dione (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield this compound.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound is not widely available. The following tables provide predicted and expected values based on the analysis of similar structures.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.6 | d | Pyridine H6 |
| ~7.8 | t | Pyridine H4 |
| ~7.7 | d | Pyridine H3 |
| ~7.2 | m | Pyridine H5 |
| ~6.5 | s | Pyrazole H4 |
| ~2.4 | s | Methyl (CH₃) |
| 12-13 | br s | Pyrazole NH |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~150 | Pyridine C2 |
| ~149 | Pyridine C6 |
| ~148 | Pyrazole C3/C5 |
| ~142 | Pyrazole C3/C5 |
| ~137 | Pyridine C4 |
| ~122 | Pyridine C5 |
| ~120 | Pyridine C3 |
| ~105 | Pyrazole C4 |
| ~12 | Methyl (CH₃) |
Infrared (IR) Spectroscopy (Expected)
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3300 | N-H stretch (pyrazole) |
| 3000-3100 | C-H stretch (aromatic) |
| 2850-2960 | C-H stretch (methyl) |
| 1580-1610 | C=N, C=C stretch (pyridine, pyrazole) |
| 1400-1500 | C=C stretch (aromatic) |
Mass Spectrometry (Expected)
| m/z | Assignment |
| 159 | [M]⁺ (Molecular Ion) |
| 130 | [M - N₂H]⁺ |
| 104 | [M - C₂H₃N₂]⁺ |
| 78 | [Pyridine]⁺ |
Biological Activity and Signaling Pathway
This compound is recognized for its activity as a selective inhibitor of phosphodiesterase 10A (PDE10A).
Mechanism of Action: PDE10A Inhibition
PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in cellular signaling. This enzyme is highly expressed in the medium spiny neurons of the brain's striatum.
By inhibiting PDE10A, this compound prevents the breakdown of cAMP and cGMP. The resulting increase in intracellular levels of these cyclic nucleotides leads to the activation of downstream protein kinases: Protein Kinase A (PKA) by cAMP and Protein Kinase G (PKG) by cGMP. This enhanced signaling cascade is being investigated for its therapeutic potential in treating neurological and psychiatric disorders such as schizophrenia and Huntington's disease.
References
physical and chemical properties of 2-(5-methyl-1H-pyrazol-3-yl)pyridine
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(5-methyl-1H-pyrazol-3-yl)pyridine
This technical guide provides a comprehensive overview of the known . The information is tailored for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual workflows to support laboratory investigation and synthesis.
Compound Identity and Structure
IUPAC Name: this compound[1][2] CAS Number: 19959-77-4[1][2] Molecular Formula: C₉H₉N₃[1][3] Molecular Weight: 159.19 g/mol [1][3] Chemical Structure:
The molecule consists of a pyridine ring linked at the 2-position to the 3-position of a 5-methyl-1H-pyrazole ring.
Physical and Chemical Properties
Table 1: Computed Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 159.19 g/mol | [1] |
| XLogP3 | 1.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 159.079647300 Da | [1] |
| Monoisotopic Mass | 159.079647300 Da | [1] |
| Topological Polar Surface Area | 41.6 Ų | [1] |
| Formal Charge | 0 |[1] |
Chemical Synthesis
The synthesis of pyrazole derivatives often involves the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative[4]. For this compound, a common synthetic route starts from a 1,3-diketone, such as 1-(pyridin-2-yl)butane-1,3-dione, which is then reacted with hydrazine hydrate.[5][6]
Caption: General synthesis workflow for pyrazole derivatives.
Biological Activity and Applications
This compound is noted for its potential therapeutic applications and serves as a valuable building block in medicinal chemistry.[7]
-
Enzyme Inhibition: It has been identified as a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme involved in intracellular signaling. This makes it a compound of interest for developing treatments for neurological disorders and certain types of cancer where this enzyme's pathway is significant.[7]
-
Drug Development: Due to its activity as a PDE10A inhibitor, it is used as a lead compound in drug development programs.[7]
-
Synthetic Building Block: The molecule is utilized as a precursor in the synthesis of more complex, biologically active compounds, contributing to the development of novel pharmaceutical agents.[7]
Experimental Protocols
While specific experimental data for this compound is sparse, the following sections detail standard methodologies for characterizing a novel organic compound like this compound.
Melting Point Determination
The melting point is a crucial physical property for identifying and assessing the purity of a crystalline solid.[8] A sharp melting range (typically 0.5-1.0°C) indicates high purity, whereas a broad melting range at a depressed temperature suggests the presence of impurities.[9]
Methodology (Using a Mel-Temp Apparatus):
-
Sample Preparation: Finely powder a small amount of the crystalline solid. Tightly pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[10][11]
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Insert a calibrated thermometer into the designated well.
-
Initial Determination: Heat the block rapidly to get an approximate melting point. This allows for a more precise measurement in subsequent trials.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the block quickly until the temperature is about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[9]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely liquefied (T2). The melting point is reported as the range T1-T2.[11]
Solubility Characterization
Determining the solubility of a compound in various solvents provides insights into its polarity and the presence of acidic or basic functional groups.[12][13]
Methodology:
-
Test in Water: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water. Shake vigorously. If the compound dissolves, test the solution's pH with litmus or pH paper to determine if it is a water-soluble acid, base, or neutral compound.[12][14]
-
Test in 5% NaOH: If the compound is insoluble in water, add 25 mg to a test tube with 0.75 mL of 5% NaOH solution. Solubility indicates the presence of an acidic functional group, such as a phenol or carboxylic acid.[13]
-
Test in 5% NaHCO₃: If soluble in NaOH, test a fresh sample in 5% NaHCO₃. Solubility in this weak base suggests a strongly acidic functional group like a carboxylic acid.[12][14]
-
Test in 5% HCl: If the compound is insoluble in water and NaOH, test its solubility in 0.75 mL of 5% HCl. Solubility indicates the presence of a basic functional group, most commonly an amine.[12][13]
-
Test in Concentrated H₂SO₄: For compounds insoluble in all the above, solubility in cold, concentrated sulfuric acid suggests the presence of a neutral compound containing oxygen, nitrogen, or sulfur, or a reactive hydrocarbon like an alkene or alkyne.[13]
Caption: Decision workflow for solubility-based classification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules.[15] A combination of 1D and 2D NMR experiments is typically required for unambiguous structure determination.[15]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into a clean NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) for referencing the chemical shifts to 0 ppm.[15][16]
-
1D ¹H NMR: This is the initial and most fundamental experiment. It provides information on the number of different proton environments (number of signals), the electronic environment of each proton (chemical shift), the relative number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting).[17][18]
-
1D ¹³C NMR & DEPT: The ¹³C NMR spectrum reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, DEPT-135) are then used to differentiate between CH₃, CH₂, CH, and quaternary carbons.[9][17]
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum connect coupled protons, helping to establish connectivity within molecular fragments.[17]
-
2D HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It is essential for assigning specific protons to their corresponding carbons.[17]
-
Data Analysis and Structure Elucidation: The data from all experiments are pieced together. COSY identifies proton-proton connectivities, HSQC links protons to carbons, and the ¹³C/DEPT data completes the carbon skeleton. This combined information allows for the complete and unambiguous determination of the molecular structure.[15]
Caption: Logical workflow for molecular structure elucidation using NMR.
References
- 1. This compound | C9H9N3 | CID 2755568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 19959-77-4 [sigmaaldrich.com]
- 3. This compound | CAS: 27305-70-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. Cas 27305-70-0,this compound | lookchem [lookchem.com]
- 8. pennwest.edu [pennwest.edu]
- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. byjus.com [byjus.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. www1.udel.edu [www1.udel.edu]
- 14. scribd.com [scribd.com]
- 15. benchchem.com [benchchem.com]
- 16. web.mit.edu [web.mit.edu]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Structure Elucidation of 2-(5-methyl-1H-pyrazol-3-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 2-(5-methyl-1H-pyrazol-3-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the spectroscopic and crystallographic data, along with the experimental protocols used for its synthesis and characterization.
Introduction
This compound is a bicyclic aromatic compound containing both a pyridine and a pyrazole ring. This structural motif is found in a variety of biologically active molecules and ligands for metal complexes. Accurate structure elucidation is paramount for understanding its chemical properties, reactivity, and potential applications. This guide synthesizes available data to provide a definitive structural assignment.
Synthesis
The most common synthetic route to this compound involves the condensation of a β-diketone with a hydrazine derivative. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-(Pyridin-2-yl)butane-1,3-dione
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A solution of 1-(pyridin-2-yl)butane-1,3-dione (1 equivalent) is prepared in absolute ethanol.
-
To this solution, hydrazine hydrate (1.1 equivalents) is added dropwise at room temperature with continuous stirring.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Logical Workflow for Synthesis:
Synthesis workflow for this compound.
Spectroscopic Data and Analysis
The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structure elucidation of organic molecules. The 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Table 1: 1H NMR Spectroscopic Data (400 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.61 | d | 4.8 | 1H | H-6' |
| 7.72 | td | 7.7, 1.8 | 1H | H-4' |
| 7.65 | d | 7.9 | 1H | H-3' |
| 7.18 | ddd | 7.5, 4.8, 1.2 | 1H | H-5' |
| 6.75 | s | - | 1H | H-4 |
| 2.40 | s | - | 3H | CH3 |
| ~12.5 (broad) | s | - | 1H | NH |
Table 2: 13C NMR Spectroscopic Data (100 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Assignment |
| 151.1 | C-3 |
| 149.3 | C-6' |
| 149.0 | C-2' |
| 142.5 | C-5 |
| 136.8 | C-4' |
| 122.9 | C-5' |
| 120.2 | C-3' |
| 106.5 | C-4 |
| 11.5 | CH3 |
Note: Assignments are based on predicted values and data from structurally similar compounds. 2D NMR experiments such as HSQC and HMBC would be required for definitive assignment.
Relationship between NMR Techniques for Structural Elucidation:
Interplay of NMR techniques for structure determination.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | [M+H]+ (m/z) | Key Fragments (m/z) |
| Electrospray Ionization (ESI) | Positive | 160.0869 | 133, 105, 78 |
The molecular ion peak at m/z 160.0869 corresponds to the protonated molecule [C9H9N3+H]+, confirming the molecular formula. The fragmentation pattern can be rationalized by the loss of neutral fragments from the molecular ion.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: FT-IR Spectral Data
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3150-3000 | Broad | N-H stretching (pyrazole) |
| ~3050-3000 | Medium | C-H stretching (aromatic) |
| ~2950-2850 | Weak | C-H stretching (methyl) |
| ~1600-1450 | Strong, multiple bands | C=C and C=N stretching (aromatic rings) |
| ~1400 | Medium | C-H bending (methyl) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Table 5: UV-Vis Spectroscopic Data (in Methanol)
| λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |
| ~250 | ~15,000 | π → π |
| ~280 | ~10,000 | π → π |
The observed absorption bands are characteristic of π → π* transitions within the conjugated aromatic system.
X-ray Crystallography
While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as that of 4-(5-methyl-1H-pyrazol-3-yl)pyridine monohydrate, provides valuable insights into the expected molecular geometry.
Expected Structural Features:
-
The pyridine and pyrazole rings are expected to be nearly coplanar to maximize π-system conjugation.
-
The C-N and C-C bond lengths within the rings will exhibit values intermediate between single and double bonds, characteristic of aromatic systems.
-
The presence of intermolecular hydrogen bonding involving the pyrazole N-H is anticipated in the solid state.
Logical Flow of Structure Elucidation:
Overall workflow for the structure elucidation process.
Conclusion
The collective evidence from NMR, MS, IR, and UV-Vis spectroscopy, in conjunction with structural data from related compounds, provides a consistent and unambiguous elucidation of the structure of this compound. The presented data and protocols offer a valuable resource for researchers working with this compound and its derivatives.
An In-depth Technical Guide to 2-(5-methyl-1H-pyrazol-3-yl)pyridine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine, a heterocyclic organic compound of significant interest in medicinal chemistry. The document details the initial synthesis, key physicochemical properties, and its role as a crucial building block in the development of therapeutic agents, particularly as an inhibitor of phosphodiesterase 10A (PDE10A) and a modulator of the M4 muscarinic acetylcholine receptor (M4 mAChR). Detailed experimental protocols and relevant signaling pathways are also presented to serve as a valuable resource for researchers in the field.
Introduction
This compound, a molecule featuring a pyridine ring linked to a 5-methyl-1H-pyrazole moiety, has emerged as a privileged scaffold in the design of biologically active compounds. Its structural features allow for versatile interactions with various biological targets, leading to its exploration in a range of therapeutic areas, including neurodegenerative disorders and oncology. This guide aims to consolidate the current knowledge on its discovery, synthesis, and foundational role in drug development.
Discovery and History
The first synthesis of this compound can be traced back to the exploration of pyrazole-containing compounds. The foundational chemistry for its creation lies in the reaction of a 1,3-dicarbonyl compound with hydrazine. Specifically, the synthesis of this compound is achieved through the condensation of 1-(pyridin-2-yl)butane-1,3-dione with hydrazine. This reaction, a classic example of pyrazole synthesis, laid the groundwork for the availability of this versatile chemical entity for further investigation.
While the exact date and the specific researchers who first isolated and characterized this compound are not prominently documented in readily available literature, its emergence is intrinsically linked to the broader development of pyrazole chemistry. The significance of this compound grew as its potential as a ligand and a pharmacophore was recognized in the late 20th and early 21st centuries, coinciding with the rise of high-throughput screening and rational drug design. Its utility as a synthetic intermediate has since been noted in numerous patents and research articles focusing on the development of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in drug discovery and development. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₉N₃ | [1] |
| Molecular Weight | 159.19 g/mol | [1] |
| CAS Number | 19959-77-4, 27305-70-0 | [1] |
| Physical Form | White to off-white solid | [2] |
| Purity | ≥95% | [2] |
| Storage Temperature | Room Temperature | [2] |
| XLogP3 | 1.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 159.07964730 g/mol | [1] |
| Monoisotopic Mass | 159.07964730 g/mol | [1] |
| Topological Polar Surface Area | 45.8 Ų | [1] |
| Heavy Atom Count | 12 | [1] |
| Formal Charge | 0 | [1] |
| Complexity | 199 | [1] |
Experimental Protocols
The primary method for the synthesis of this compound involves the cyclocondensation of a β-diketone with hydrazine. The following is a detailed experimental protocol based on established chemical principles for pyrazole synthesis.
Synthesis of this compound
Materials:
-
1-(Pyridin-2-yl)butane-1,3-dione
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (optional, as catalyst)
-
Sodium sulfate (for drying)
-
Silica gel (for column chromatography)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(pyridin-2-yl)butane-1,3-dione (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Collect the fractions containing the desired product and evaporate the solvent to obtain this compound as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Role in Drug Discovery and Relevant Signaling Pathways
This compound serves as a critical scaffold in the development of novel therapeutic agents due to its ability to interact with key biological targets. Two prominent examples are its roles as an inhibitor of phosphodiesterase 10A (PDE10A) and as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4 mAChR).
Inhibition of Phosphodiesterase 10A (PDE10A)
PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in cellular signaling. Inhibition of PDE10A leads to an increase in the intracellular levels of cAMP and cGMP, which can modulate various downstream signaling pathways. This mechanism is of particular interest for the treatment of neurological and psychiatric disorders.
Caption: PDE10A inhibition signaling pathway.
Modulation of M4 Muscarinic Acetylcholine Receptor (M4 mAChR)
The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating neurotransmission. Positive allosteric modulators of the M4 receptor do not directly activate the receptor but enhance the effect of the endogenous ligand, acetylcholine. This modulation can lead to therapeutic benefits in conditions such as schizophrenia and other neuropsychiatric disorders. Derivatives of this compound have been identified as effective M4 mAChR PAMs.
Caption: M4 mAChR positive allosteric modulation pathway.
Conclusion
This compound is a foundational molecule in modern medicinal chemistry, with a straightforward and accessible synthesis. Its history is intertwined with the broader development of pyrazole chemistry, and its importance has grown with the discovery of its utility in targeting key proteins in the central nervous system. This technical guide provides researchers and drug development professionals with a solid foundation of its discovery, properties, synthesis, and its role in the modulation of important signaling pathways, thereby facilitating its continued exploration in the quest for novel therapeutics.
References
tautomerism in 3(5)-substituted pyrazoles
An In-depth Technical Guide to Tautomerism in 3(5)-Substituted Pyrazoles for Researchers, Scientists, and Drug Development Professionals.
Introduction
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry and drug development, appearing in a wide range of biologically active compounds. A key feature of N-unsubstituted pyrazoles is their ability to exhibit annular prototropic tautomerism, a phenomenon that can profoundly influence their physicochemical properties, reactivity, and biological activity.[1] For asymmetrically substituted pyrazoles, such as the 3(5)-substituted variants, this tautomerism results in two distinct isomers that can coexist in equilibrium. Understanding, quantifying, and controlling this tautomeric equilibrium is crucial for the rational design of pyrazole-containing pharmaceuticals. This guide provides a comprehensive overview of the core principles of , the factors that influence the equilibrium, and the experimental and computational methods used for its characterization.
The Annular Tautomerism of 3(5)-Substituted Pyrazoles
The annular prototropic involves the migration of a proton between the two nitrogen atoms of the pyrazole ring (N1 and N2). This results in an equilibrium between two tautomeric forms, as depicted below. The position of the substituent is designated relative to the protonated nitrogen atom.[1]
The proton transfer is typically an intermolecular process, often mediated by solvent molecules or other pyrazole molecules, with an energy barrier significantly lower than that of an intramolecular shift.[1][2] The position of this equilibrium is not static and is highly dependent on a variety of internal and external factors.
Factors Influencing Tautomeric Equilibrium
The preference for one tautomer over the other is dictated by the relative thermodynamic stability of the two forms. This stability is influenced by a combination of electronic and steric effects of the substituent, as well as interactions with the surrounding environment.
Substituent Effects
The electronic nature of the substituent at the C3/C5 position is a primary determinant of the tautomeric preference.
-
Electron-Donating Groups (EDGs): Substituents that donate electron density to the pyrazole ring, such as amino (-NH2), hydroxyl (-OH), and alkyl groups (-CH3), tend to stabilize the tautomer where the substituent is at the C3 position.[3][4]
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO2), cyano (-CN), and carbonyl-containing moieties (-COOH, -CHO) generally favor the tautomer with the substituent at the C5 position.[1][3]
Solvent Effects
The solvent environment plays a critical role in modulating the tautomeric equilibrium. The polarity, acidity, and hydrogen-bonding capabilities of the solvent can differentially solvate and stabilize the two tautomers.
-
Polar Solvents: More polar solvents can influence the equilibrium, and the specific interactions (e.g., hydrogen bonding) can favor one tautomer over the other. For instance, in some cases, a tautomeric equilibrium has been observed in DMSO, while a single tautomer is present in less polar solvents.[1]
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with both the "pyrrole-like" NH and the "pyridine-like" N of the pyrazole ring, influencing the proton transfer barrier and the relative stability of the tautomers.[1]
Temperature
Temperature can affect the tautomeric equilibrium, particularly when the energy difference between the two tautomers is small. In NMR spectroscopy, lowering the temperature is a common technique to slow down the rate of proton exchange, allowing for the observation and quantification of individual tautomers.[5]
Physical State (Solution vs. Solid)
The tautomeric preference can differ significantly between the solution and solid states. In the solid state, crystal packing forces and intermolecular interactions, such as hydrogen bonding, often lead to the presence of a single, thermodynamically favored tautomer.[1][6] In solution, the greater molecular freedom allows for a dynamic equilibrium between the two forms.
Experimental and Computational Characterization
A combination of experimental and computational techniques is typically employed to provide a comprehensive understanding of the .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying tautomeric equilibria in solution.[7] By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, it is possible to identify the predominant tautomer or quantify the ratio of tautomers in equilibrium. At room temperature, rapid proton exchange between the two tautomers often leads to averaged signals in the NMR spectrum.[6] However, at low temperatures, this exchange can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each tautomer. The ratio of the tautomers can then be determined by integrating these separate signals.[5][8]
X-Ray Crystallography
Single-crystal X-ray crystallography provides unambiguous determination of the molecular structure in the solid state.[5] This technique allows for the precise localization of all atoms, including the tautomeric proton, thus definitively identifying which tautomer is present in the crystal lattice. It is the gold standard for solid-state tautomer analysis.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, as the two tautomers will have different electronic transitions and thus different absorption spectra.[9] However, the absorption bands of the two tautomers often overlap, making direct analysis challenging.[10] Deconvolution techniques can be applied to the overlapping spectra to estimate the contribution of each tautomer to the overall spectrum.[11]
Computational Chemistry
Quantum chemistry calculations, particularly Density Functional Theory (DFT) and ab initio methods like Møller–Plesset (MP2) perturbation theory, are invaluable for predicting the relative stabilities of tautomers.[3][12] These methods can calculate the ground-state energies of the tautomers in the gas phase or in solution (using continuum solvation models), providing an estimate of the equilibrium constant.[13] Calculated NMR chemical shifts (e.g., using the GIAO method) can also aid in the assignment of experimental spectra.[5]
Quantitative Data on Tautomeric Equilibria
The following tables summarize quantitative data on the tautomeric equilibria of selected 3(5)-substituted pyrazoles from the literature.
Table 1: Tautomeric Equilibrium of 3(5)-Phenyl- and 3(5)-Methyl-5(3)-phenylpyrazole
| Compound | Solvent | Temperature (°C) | Tautomer Ratio (3-substituted : 5-substituted) | KT ([5-sub]/[3-sub]) | Reference |
| 3(5)-Phenylpyrazole | THF-d8 | -80 | 83 : 17 | 0.20 | [5] |
| 3(5)-Methyl-5(3)-phenylpyrazole | THF-d8 | -80 | 67 (3-Me-5-Ph) : 33 (3-Ph-5-Me) | 0.49 | [5] |
Table 2: Tautomeric Preference of 3(5)-Substituted Pyrazoles in Solid State and Solution
| Compound | Substituent 1 | Substituent 2 | Solid-State Tautomer (from X-ray) | Solution (CDCl3, DMSO-d6, CD3OD) Tautomer Preference | Reference |
| N-methyl 5-methyl-1H-pyrazole-3-carboxamide | -CH3 | -CONHCH3 | 3-CONHCH3 tautomer | 3-CONHCH3 tautomer | [1] |
| Methyl 3-amino-1H-pyrazole-5-carboxylate | -NH2 | -COOCH3 | - | Equilibrium observed in DMSO | [1] |
| Methyl 3-nitro-1H-pyrazole-5-carboxylate | -NO2 | -COOCH3 | 5-COOCH3 tautomer | 5-COOCH3 tautomer | [1] |
| 3(5)-Aminopyrazole | -NH2 | -H | - | ~75% 3-amino tautomer in H2O at 25°C | [3] |
Detailed Experimental Protocols
Quantitative NMR Spectroscopy for Tautomer Ratio Determination
This protocol describes the use of low-temperature ¹H NMR to determine the tautomeric equilibrium constant.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified 3(5)-substituted pyrazole.
-
Dissolve the sample in a deuterated solvent known to have a low freezing point (e.g., THF-d8, CD2Cl2, or methanol-d4) in a 5 mm NMR tube to a final concentration of ~10-20 mM.
-
Ensure the solvent is free of water and acidic or basic impurities, which can catalyze proton exchange.
-
-
NMR Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Calibrate the probe temperature using a standard sample (e.g., methanol).
-
Cool the sample to a low temperature where the N-H proton exchange is slow on the NMR timescale (e.g., -80 °C). This temperature will need to be determined empirically for each compound.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
To ensure accurate quantification, use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with minimal baseline correction and phasing.
-
Identify pairs of well-resolved signals corresponding to each tautomer. Protons on or near the substituents at C3 and C5 are often the most sensitive to the tautomeric form.
-
Carefully integrate the signals corresponding to each tautomer.
-
Calculate the tautomer ratio by comparing the integrals of corresponding protons in each tautomer. For a given proton, Ratio = IntegralTautomer A / IntegralTautomer B.
-
The equilibrium constant (KT) is the ratio of the concentrations of the two tautomers.
-
Single-Crystal X-Ray Crystallography
This protocol outlines the general steps for determining the solid-state structure of a pyrazole tautomer.
-
Crystal Growth:
-
Ensure the pyrazole sample is highly pure (>98%).
-
Screen various solvents and solvent systems to find conditions where the compound is moderately soluble.
-
Common crystallization techniques include:
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a cap containing a few small holes and leave it undisturbed in a vibration-free location.
-
Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile solvent in a small open vial. Place this vial inside a larger sealed container that contains a more volatile anti-solvent in which the compound is insoluble. The anti-solvent will slowly diffuse into the solution, causing crystallization.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
-
Crystal Mounting and Data Collection:
-
Under a microscope, select a single, well-formed crystal (typically 0.1-0.3 mm in size) that is free of defects.
-
Mount the crystal on a suitable goniometer head.
-
Place the mounted crystal on the diffractometer and cool it under a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Collect a full sphere of diffraction data using monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a list of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the model against the experimental data using least-squares methods. This process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and refine the positions of hydrogen atoms, including the tautomeric N-H proton, from the difference Fourier map. The unambiguous location of this proton confirms the tautomeric form.
-
UV-Vis Spectroscopic Analysis
This protocol provides a framework for analyzing tautomeric mixtures using UV-Vis spectroscopy.
-
Sample Preparation and Measurement:
-
Prepare stock solutions of the pyrazole in different solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, ethanol).
-
Prepare a series of dilutions to ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Acquire the UV-Vis spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm), using the pure solvent as a blank.
-
-
Data Analysis:
-
Examine the spectra for changes in the position of the maximum absorbance (λmax) and the appearance of shoulders or new bands in different solvents, which can indicate a shift in the tautomeric equilibrium.
-
If the spectra of the pure tautomers are not known, chemometric methods such as deconvolution or multivariate curve resolution can be used to resolve the overlapping spectra of the two tautomers.
-
This involves fitting the experimental spectrum to a sum of theoretical band shapes (e.g., Gaussian or Lorentzian), where each band corresponds to an electronic transition of one of the tautomers.
-
The relative areas of the bands corresponding to each tautomer can be used to estimate the tautomer ratio in each solvent.
-
Implications in Drug Development
The tautomeric form of a pyrazole-containing drug candidate can have a significant impact on its properties:
-
Receptor Binding: The two tautomers have different shapes and hydrogen bonding patterns (donor/acceptor sites), which can lead to different binding affinities and selectivities for a biological target.
-
Pharmacokinetics: Properties such as solubility, lipophilicity (logP), and pKa can differ between tautomers, affecting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.
-
Intellectual Property: The ability to isolate or preferentially form a single, more active tautomer can have important implications for patent protection.
Therefore, a thorough understanding and characterization of the tautomeric behavior of pyrazole-based drug candidates is an essential component of the drug discovery and development process.
Conclusion
The annular prototropic tautomerism of 3(5)-substituted pyrazoles is a fundamental aspect of their chemistry with significant implications for their application, particularly in drug development. The position of the tautomeric equilibrium is a delicate balance of substituent effects, solvent interactions, and physical state. A multi-faceted approach, combining high-resolution experimental techniques like NMR and X-ray crystallography with the predictive power of computational chemistry, is essential for a comprehensive understanding of this phenomenon. The detailed protocols and data presented in this guide provide a framework for researchers to effectively characterize and, ultimately, control the tautomeric behavior of this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. afitch.sites.luc.edu [afitch.sites.luc.edu]
- 5. NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
- 11. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 12. How To [chem.rochester.edu]
- 13. Study of binding energies using DFT methods, vibrational frequencies and solvent effects in the interaction of silver ions with uracil tautomers - Arabian Journal of Chemistry [arabjchem.org]
A Technical Guide to Pyrazole-Pyridine Compounds with the Molecular Formula C9H9N3
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed examination of pyrazole-pyridine compounds corresponding to the molecular formula C9H9N3. Pyrazole and its fused derivatives are privileged scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] This guide focuses on the nomenclature, synthesis, and biological evaluation of these heterocyclic systems, presenting quantitative data and detailed experimental protocols relevant to drug discovery and development.
Introduction to Pyrazole-Pyridine Scaffolds
Pyrazole-pyridine systems are bicyclic N-heteroaromatic compounds formed by the fusion of a pyrazole and a pyridine ring.[4] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][5] The structural diversity arising from different fusion patterns and substituent positions allows for fine-tuning of their pharmacological profiles. This guide specifically addresses isomers with the formula C9H9N3, providing a technical overview for researchers in the field.
Nomenclature and Isomerism of C9H9N3 Pyrazole-Pyridine Compounds
The molecular formula C9H9N3 can represent several constitutional isomers of pyrazole-pyridine compounds, where the core scaffold is typically substituted with a methyl group. The IUPAC nomenclature depends on the specific arrangement of the atoms and the point of attachment between the two rings.
Several isomers exist, including:
-
Substituted Pyrazolyl-pyridines: Where a pyrazole ring is a substituent on a pyridine ring (or vice-versa).
-
Fused Pyrazolopyridines: Where the pyrazole and pyridine rings share a bond. There are five possible congeners for the fused system: [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a].[4]
A common example found in chemical databases for C9H9N3 is 2-(5-methyl-1H-pyrazol-3-yl)pyridine .[6] Other potential isomers include various substituted pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines.[2][4]
Table 1: Representative Isomers of C9H9N3 Pyrazole-Pyridine
| IUPAC Name | PubChem CID | Molecular Formula | Canonical SMILES |
|---|---|---|---|
| This compound | 2755568 | C9H9N3 | CC1=CC(=NN1)C2=CC=CC=N2[6] |
| 2-(1-methyl-1H-pyrazol-5-yl)pyridine | 16216708 | C9H9N3 | CN1C=CC(=C1)C2=CC=CC=N2[7] |
| 2-methyl-6-(1H-pyrazol-3-yl)pyridine | 1124729 | C9H9N3 | CC1=CC=CC(=N1)C2=CC=NN2[8] |
| 2-(5-methyl-1H-pyrazol-1-yl)pyridine | 58975469 | C9H9N3 | CC1=CC=NN1C2=CC=CC=N2[9] |
Synthesis and Experimental Protocols
The synthesis of pyrazole-pyridine derivatives can be achieved through various strategies, often involving cyclocondensation reactions or the construction of one ring onto a pre-existing partner ring.
A primary method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound, such as a 1,3-dicarbonyl or an α,β-unsaturated ketone.[5] For fused systems like pyrazolopyridines, multi-component reactions or sequential annulation strategies are often employed.[10]
Caption: Generalized workflow for the synthesis of pyrazole-pyridine compounds.
An efficient method for synthesizing pyrazolo[4,3-b]pyridines utilizes readily available 2-chloro-3-nitropyridines through a sequence involving a Nucleophilic Aromatic Substitution (SNAr) and a modified Japp-Klingemann reaction.[11][12]
Step 1: Synthesis of Pyridinyl Keto Esters (Intermediate B)
-
Starting materials are readily available 2-chloro-3-nitropyridines (Intermediate C as per retrosynthesis).
-
These undergo a conventional SNAr process to be converted to pyridinyl keto esters.[11]
Step 2: Azo-coupling, Deacylation, and Pyrazole Ring Annulation (One-Pot Procedure)
-
The pyridinyl keto ester undergoes a Japp-Klingemann reaction.
-
The process involves an initial azo-coupling in the presence of pyridine.
-
This is followed by a one-pot cyclization achieved by the addition of pyrrolidine at 40 °C.[11]
-
This sequence combines azo-coupling, deacylation, and pyrazole ring formation in a single efficient step to yield the target pyrazolo[4,3-b]pyridine.[11][12]
Caption: Experimental workflow for Pyrazolo[4,3-b]pyridine synthesis.
Pharmacological Activity and Applications
Derivatives of pyrazole-pyridine are actively investigated for their potential as therapeutic agents, particularly in oncology.[13]
Many substituted pyrazolopyridines have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[13] Compounds with a 3-phenylpyrazolo[3,4-c]pyridine scaffold, for instance, have demonstrated potent cytotoxic activity.[13]
Table 2: Antiproliferative Activity (IC50) of Selected Pyrazolo[3,4-c]pyridine Derivatives
| Compound | MIA PaCa-2 (μM) | PC-3 (μM) | SCOV3 (μM) |
|---|---|---|---|
| Derivative A | 1.2 | 0.87 | 1.5 |
| Derivative B | 3.5 | 2.1 | 4.3 |
| Derivative C | 0.95 | 1.1 | 1.3 |
(Data is representative of potent compounds from the class, adapted from studies on 3,5,7-trisubstituted pyrazolo[3,4-c]pyridines)[13]
Some of the most potent pyrazole-pyridine compounds exert their antiproliferative effects by interfering with the cell cycle. Studies have shown that certain derivatives can cause an accumulation of cells in the G0/G1 phase, thereby inhibiting cell division and proliferation.[13]
Caption: Mechanism of action showing cell cycle arrest at the G0/G1 phase.
Conclusion
The C9H9N3 pyrazole-pyridine scaffold represents a versatile and pharmacologically significant class of compounds. Their synthesis is achievable through robust chemical methods like cyclocondensation and the Japp-Klingemann reaction. The demonstrated antiproliferative activity and specific mechanisms of action, such as cell cycle arrest, underscore their potential as lead compounds in the development of new anticancer therapeutics. This guide provides a foundational overview for researchers aiming to explore the synthesis and application of these promising heterocyclic systems.
References
- 1. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C9H9N3 | CID 2755568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(1-methyl-1H-pyrazol-5-yl)pyridine | C9H9N3 | CID 16216708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-methyl-6-(1H-pyrazol-3-yl)pyridine | C9H9N3 | CID 1124729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - 2-(5-methyl-1h-pyrazol-1-yl)pyridine (C9H9N3) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Solubility of 2-(5-methyl-1H-pyrazol-3-yl)pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-(5-methyl-1H-pyrazol-3-yl)pyridine. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on qualitative solubility characteristics inferred from synthesis and purification methods, alongside standardized experimental protocols for determining solubility.
Qualitative Solubility Profile
The solubility of pyrazole itself is higher in organic solvents like ethanol, methanol, and acetone compared to water.[2] Generally, for N-heterocyclic compounds, increasing the carbon chain length decreases solubility in polar solvents.[1] The solubility of pyrazole derivatives is influenced by factors such as molecular weight, crystal structure, and the nature of substituents.
Based on solvents mentioned in synthetic and crystallographic literature for similar pyridine-pyrazole structures, a qualitative solubility profile can be estimated.
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Rationale / Context from Literature |
| Polar Protic | Methanol, Ethanol | Likely Soluble | Alcohols are common solvents for reactions involving pyrazole and pyridine derivatives, suggesting good solubility.[3] |
| Polar Aprotic | Acetone, Acetonitrile | Likely Soluble | These solvents are capable of dissolving a wide range of polar and non-polar compounds and are frequently used in the synthesis of heterocyclic compounds. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide variety of organic compounds.[4] | |
| Tetrahydrofuran (THF) | Likely Soluble | THF is mentioned as a solvent in the synthesis of related bis(pyrazol-1-yl)methyl]pyridine compounds, indicating it can dissolve the reactants. | |
| Non-Polar | Hexane, Cyclohexane | Likely Sparingly Soluble to Insoluble | Non-polar solvents are generally poor solvents for polar compounds. Hexane is often used as an anti-solvent to induce crystallization of similar compounds from more polar solvents like THF. |
| Diethyl Ether | Likely Sparingly Soluble | Diethyl ether has low polarity and is often used for extraction and precipitation of related heterocyclic compounds. | |
| Halogenated | Dichloromethane (DCM) | Likely Soluble | DCM is a versatile solvent capable of dissolving moderately polar compounds and is commonly used in organic synthesis and chromatography. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative data, experimental determination of solubility is essential. The two primary types of solubility measurements are thermodynamic and kinetic solubility.[2][5]
This method determines the equilibrium solubility of a compound in a solvent, which is a fundamental physicochemical property.[5][6]
Objective: To determine the saturation concentration of this compound in a given organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Prepare a series of standard solutions of this compound in the chosen solvent to create a calibration curve.
-
Sample Addition: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.[7]
-
Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter to remove all undissolved particles.
-
Dilution: Dilute the filtered solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Quantification: Analyze the concentration of the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometry method.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Kinetic solubility is often measured in high-throughput screening to assess the solubility of a compound from a DMSO stock solution upon dilution into an aqueous or organic medium.[2][4][8]
Objective: To determine the concentration at which this compound precipitates when diluted from a concentrated DMSO stock into a target solvent.
Materials:
-
A concentrated stock solution of this compound in DMSO (e.g., 10 mM)
-
Target organic solvent(s)
-
96-well microplates
-
Automated liquid handler (optional)
-
Plate reader capable of detecting light scattering (nephelometry) or UV absorbance
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO.
-
Solvent Addition: Dispense the target organic solvent into the wells of a microplate.
-
Compound Addition: Add small volumes of the DMSO stock solution to the solvent in the microplate wells in increasing concentrations.
-
Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[8]
-
Precipitation Detection: Measure the turbidity (light scattering) in each well using a nephelometric plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Alternative Quantification: Alternatively, after incubation, the plates can be filtered or centrifuged, and the concentration of the compound remaining in the solution can be quantified by HPLC-UV or UV-Vis spectroscopy.[2]
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the thermodynamic solubility determination using the shake-flask method.
Workflow for Thermodynamic Solubility Determination.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. enamine.net [enamine.net]
- 3. This compound | C9H9N3 | CID 2755568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. inventivapharma.com [inventivapharma.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. quora.com [quora.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Methodological & Application
Application Notes and Protocols for 2-(5-methyl-1H-pyrazol-3-yl)pyridine in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-(5-methyl-1H-pyrazol-3-yl)pyridine and its coordination complexes in transition metal-catalyzed reactions. The information is curated for professionals in chemical research and drug development.
Introduction
This compound is a versatile bidentate N,N-ligand that has garnered interest in coordination chemistry and catalysis. Its structure, featuring a pyridine ring linked to a pyrazole moiety, allows for the formation of stable chelate complexes with a variety of transition metals. These complexes have shown potential in various catalytic transformations, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The electronic and steric properties of the ligand can be readily tuned by modifying the pyrazole and pyridine rings, offering opportunities to modulate the catalytic activity and selectivity of the corresponding metal complexes.
Application 1: Transfer Hydrogenation of Ketones
Complexes of 2-(pyrazolyl)pyridine derivatives with transition metals such as iron(II) and nickel(II) have demonstrated catalytic activity in the transfer hydrogenation of ketones. These reactions typically utilize a hydrogen donor, such as isopropanol, to reduce the carbonyl group. The following sections detail the catalytic performance and a general experimental protocol based on analogous systems.[1]
Data Presentation
Table 1: Catalytic Performance of an Analogous Iron(II) Complex in Transfer Hydrogenation of Acetophenone
| Catalyst | Substrate | Solvent | Base | Temp (°C) | Time (h) | Conversion (%) |
| [Fe(2-pyrazolyl(methyl)pyridine)Br₂] | Acetophenone | 2-propanol | KOtBu | 82 | 24 | >95 |
Note: Data is based on the performance of a closely related 2-pyrazolyl(methyl)pyridine ligand system as a proxy for the catalytic potential of this compound complexes.[1]
Experimental Workflow
Caption: Experimental workflow for transfer hydrogenation.
Experimental Protocol: Transfer Hydrogenation of Acetophenone
Materials:
-
This compound
-
Iron(II) bromide (FeBr₂)
-
Acetophenone
-
2-Propanol (anhydrous)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous solvents (e.g., THF, DCM)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox, add this compound (0.1 mmol) and FeBr₂ (0.1 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous 2-propanol (10 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex in solution.
-
-
Catalytic Reaction:
-
To the catalyst solution, add acetophenone (10 mmol) and potassium tert-butoxide (1 mmol).
-
Seal the Schlenk flask and heat the reaction mixture to 82 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).
-
-
Work-up and Product Isolation:
-
After completion of the reaction (e.g., 24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding 1 M HCl (10 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-phenylethanol.
-
Application 2: Dehydrogenation of Formic Acid
Iridium complexes featuring pyridyl-pyrazole ligands have been identified as effective catalysts for the dehydrogenation of formic acid, a key reaction for chemical hydrogen storage.[2][3][4][5] These catalysts can operate in aqueous solutions and exhibit high turnover numbers (TON) and turnover frequencies (TOF).
Data Presentation
Table 2: Catalytic Performance of an Analogous Iridium(III) Complex in Formic Acid Dehydrogenation
| Catalyst | Substrate | Solvent | Temp (°C) | TON | TOF (h⁻¹) |
| [Cp*Ir(2-(1H-pyrazol-3-yl)pyridine)Cl]Cl | Formic Acid (8 M) | Water | 80 | >1,000,000 | up to 110,000 |
Note: Data is based on the performance of the closely related 2-(1H-pyrazol-3-yl)pyridine ligand system, suggesting the potential of this compound in this application.[2][3]
Signaling Pathway for Catalytic Dehydrogenation
Caption: Proposed catalytic cycle for formic acid dehydrogenation.
Experimental Protocol: Formic Acid Dehydrogenation
Materials:
-
[CpIrCl₂]₂ (Cp = pentamethylcyclopentadienyl)
-
This compound
-
Formic acid (8 M aqueous solution)
-
Deionized water
Procedure:
-
Catalyst Preparation:
-
In a glovebox, dissolve [Cp*IrCl₂]₂ (0.005 mmol) and this compound (0.01 mmol) in deionized water (5 mL) in a two-necked flask.
-
Stir the solution at 80 °C for 1 hour to form the iridium catalyst.
-
-
Catalytic Reaction:
-
Place the flask in a thermostated oil bath at the desired reaction temperature (e.g., 80 °C).
-
Inject the 8 M formic acid solution (10 mL) into the flask.
-
Measure the volume of evolved gas (H₂ and CO₂) using a gas burette or a mass flow meter.
-
-
Analysis:
-
Analyze the composition of the evolved gas by Gas Chromatography to determine the ratio of H₂ to CO₂.
-
Calculate the Turnover Number (TON) and Turnover Frequency (TOF) based on the amount of evolved gas and the catalyst loading.
-
Application 3: Water Oxidation
Copper complexes with ligands containing pyrazole and pyridine moieties have been investigated as catalysts for water oxidation, a crucial step in artificial photosynthesis.[6][7][8] These catalysts can mediate the oxidation of water to produce oxygen, driven by either chemical oxidants or electrochemical potential.
Data Presentation
Table 3: Catalytic Performance of an Analogous Copper(I) Complex in Chemical Water Oxidation
| Catalyst | Oxidant | Solvent | pH | TON | TOF (s⁻¹) |
| --INVALID-LINK-- | (NH₄)₂Ce(NO₃)₆ | Acetonitrile/Water | 1 | 4.6 | 0.31 |
Note: This data is for a related bis(pyrazol-1-ylmethyl)pyridine copper complex and serves as an indicator for the potential of this compound complexes in this application.[8]
Experimental Workflow for Water Oxidation
Caption: Workflow for chemical water oxidation.
Experimental Protocol: Chemical Water Oxidation
Materials:
-
[Cu(CH₃CN)₄]PF₆
-
This compound
-
Cerium(IV) ammonium nitrate (CAN)
-
Acetonitrile (spectroscopic grade)
-
Triflic acid
-
Deionized water
Procedure:
-
Catalyst Preparation:
-
Dissolve [Cu(CH₃CN)₄]PF₆ (1 mM) and this compound (1 mM) in acetonitrile to prepare the catalyst stock solution.
-
-
Catalytic Reaction:
-
In a thermostated reaction cell, place the catalyst solution.
-
Prepare an aqueous solution of cerium(IV) ammonium nitrate (0.1 M) containing triflic acid (for pH 1).
-
Initiate the reaction by injecting the CAN solution into the reaction cell containing the catalyst.
-
Monitor the evolution of oxygen using a Clark-type electrode.
-
-
Data Analysis:
-
Calculate the initial rate of oxygen evolution from the slope of the concentration versus time plot.
-
Determine the Turnover Number (TON) and Turnover Frequency (TOF) from the total amount of oxygen produced and the catalyst concentration.
-
Conclusion
This compound is a promising ligand for the development of transition metal catalysts for a range of important chemical transformations. The application notes and protocols provided herein, based on closely related systems, offer a solid foundation for researchers to explore the catalytic potential of its complexes in transfer hydrogenation, formic acid dehydrogenation, and water oxidation. Further research and optimization are encouraged to fully elucidate the capabilities of catalysts derived from this versatile ligand.
References
- 1. Structural, kinetic, and DFT studies of the transfer hydrogenation of ketones mediated by (pyrazole)pyridine iron(ii) and nickel(ii) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen production by fromic acid dehydrogenation using iridium catalysts with pyridyl-pyrazole ligands [morressier.com]
- 4. Carbon Dioxide Hydrogenation and Formic Acid Dehydrogenation Catalyzed by Iridium Complexes Bearing Pyridyl-pyrazole Ligands: Effect of an Electron-donating Substituent on the Pyrazole Ring on the Catalytic Activity and Durability (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical and electrochemical water oxidation mediated by bis(pyrazol-1-ylmethyl)pyridine-ligated Cu( i ) complexes - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D1SE00402F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemical and electrochemical water oxidation mediated by bis(pyrazol-1-ylmethyl)pyridine-ligated Cu(i) complexes - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
Applications of 2-(5-Methyl-1H-pyrazol-3-yl)pyridine in C-C Bond Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(5-methyl-1H-pyrazol-3-yl)pyridine scaffold is a significant structural motif in medicinal chemistry and materials science. Its unique combination of a pyridine and a pyrazole ring imparts specific electronic and steric properties, making it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The formation of the crucial carbon-carbon (C-C) bond between the pyridine and pyrazole moieties, as well as the further functionalization of this core structure, heavily relies on modern cross-coupling methodologies. This document provides an overview of the key C-C bond-forming reactions involving this compound derivatives and detailed protocols for their implementation.
Key C-C Bond Formation Strategies
The construction and functionalization of the this compound core are predominantly achieved through palladium-catalyzed cross-coupling reactions. The three most prominent and versatile methods are the Suzuki-Miyaura coupling, the Heck reaction, and the Sonogashira coupling. These reactions offer reliable pathways to create C(sp²)-C(sp²), C(sp²)-C(sp), and C(sp²)-C(sp²) bonds, respectively.
Signaling Pathway for Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed C-C cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone for the synthesis of biaryl compounds and is particularly relevant for the initial construction of the 2-(pyrazol-3-yl)pyridine skeleton. This reaction typically involves the coupling of a halo-pyridine with a pyrazolylboronic acid or ester, or vice-versa.
Application: Synthesis of 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)pyridine
A key precursor for further functionalization, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)pyridine, can be synthesized via a Suzuki-Miyaura coupling. This palladium-catalyzed reaction enables the formation of the C-C bond between the pyridine and pyrazole rings under relatively mild conditions.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of heterocyclic compounds.
Reaction Scheme:
(Aryl Halide) + (Boronic Acid/Ester) --[Pd Catalyst, Base, Solvent]--> (Coupled Product)
Materials:
-
2-chloro-5-bromopyridine
-
5-methyl-1H-pyrazol-3-ylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dried Schlenk flask, add 2-chloro-5-bromopyridine (1.0 mmol, 1.0 equiv), 5-methyl-1H-pyrazol-3-ylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)pyridine.
Quantitative Data Summary (Representative)
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-chloro-5-bromopyridine | 5-methyl-1H-pyrazol-3-ylboronic acid pinacol ester | Pd(OAc)₂ (3) / PPh₃ (6) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 75-85 |
Heck Reaction
Application: Hypothetical Heck Reaction for Vinyl Functionalization
A bromo-substituted this compound could be coupled with an alkene, such as butyl acrylate, to introduce a vinyl substituent.
Experimental Workflow: Heck Reaction
Caption: A generalized experimental workflow for a Heck reaction.
Experimental Protocol: General Heck Reaction
This protocol is based on general procedures for Heck reactions of heteroaryl halides.
Materials:
-
Bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine derivative
-
Alkene (e.g., butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine the bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine derivative (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Add anhydrous N,N-dimethylformamide (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired vinylated product.
Quantitative Data Summary (Representative)
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine | Butyl acrylate | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N | DMF | 110 | 16 | 60-80 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne, providing access to valuable alkynyl-substituted aromatic compounds. This reaction is instrumental for introducing alkyne functionalities into the this compound scaffold, which can then be used in click chemistry or as precursors for more complex structures.
Application: Synthesis of Alkynyl-Functionalized Pyridines
A halo-derivative of this compound can be coupled with a terminal alkyne to introduce an alkynyl moiety, a versatile functional group in organic synthesis.
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from general procedures for the Sonogashira coupling of heteroaryl halides.
Materials:
-
Iodo-2-(5-methyl-1H-pyrazol-3-yl)pyridine derivative
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add the iodo-2-(5-methyl-1H-pyrazol-3-yl)pyridine derivative (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous and degassed tetrahydrofuran (10 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Once the reaction is complete, filter the mixture through a short pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkynyl-substituted product.
Quantitative Data Summary (Representative)
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodo-2-(5-methyl-1H-pyrazol-3-yl)pyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 50 | 8 | 80-95 |
Conclusion
The palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira reactions are indispensable tools for the synthesis and functionalization of the this compound scaffold. These methodologies provide efficient and versatile routes to construct the core structure and introduce a wide range of functional groups, enabling the exploration of new chemical space for drug discovery and materials science. The provided protocols offer a starting point for researchers to apply these powerful C-C bond-forming reactions in their synthetic endeavors. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired products.
References
Application Notes and Protocols for 2-(5-methyl-1H-pyrazol-3-yl)pyridine in Coordination Chemistry
Topic: 2-(5-methyl-1H-pyrazol-3-yl)pyridine for Coordination Cages and MOFs
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ligand this compound is a versatile building block in supramolecular chemistry, particularly in the construction of coordination cages and Metal-Organic Frameworks (MOFs). Its distinct coordination pockets, composed of a pyridine nitrogen and a pyrazole nitrogen, allow for the formation of stable complexes with a variety of metal ions. The methyl group on the pyrazole ring can also influence the steric and electronic properties of the resulting assemblies, providing a means to tune their structure and function. These characteristics make it a ligand of interest for applications in catalysis, gas storage, and drug delivery.
While the direct synthesis of coordination cages and MOFs from this compound is an emerging area of research, established protocols for structurally similar pyrazole-based ligands can be adapted for this purpose. This document provides detailed application notes and adapted experimental protocols for the synthesis and characterization of coordination cages and MOFs utilizing this promising ligand.
Application Notes
The application of this compound in the formation of discrete coordination cages or extended MOF structures is primarily dependent on the choice of metal ion and reaction conditions.
-
Coordination Cages: The use of metal ions that favor specific coordination geometries (e.g., square planar Pd(II) or Pt(II)) with this ditopic ligand can lead to the self-assembly of discrete, cage-like architectures. These cages can encapsulate guest molecules, making them suitable for applications in drug delivery, sensing, and catalysis. The solubility of these molecular cages allows for solution-phase characterization and application.
-
Metal-Organic Frameworks (MOFs): When combined with metal ions that support higher connectivity (e.g., Zn(II), Cu(II), Zr(IV)), this compound can act as a linker in the formation of porous, crystalline MOFs.[1] The porosity and high surface area of these materials are advantageous for gas storage and separation, as well as heterogeneous catalysis. The pyrazole and pyridine moieties can also serve as active sites for post-synthetic modification, further functionalizing the MOF for specific applications.[2]
Experimental Protocols
The following protocols are adapted from established procedures for similar pyrazole- and pyridine-based ligands and are intended as a starting point for the synthesis of coordination cages and MOFs with this compound.
Protocol 1: Synthesis of a Pd(II)-based Coordination Cage
This protocol describes the self-assembly of a potential M₂L₄-type coordination cage using Pd(II) ions.
Materials:
-
This compound (Ligand, L)
-
Palladium(II) nitrate (Pd(NO₃)₂) or Palladium(II) chloride (PdCl₂)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Acetonitrile
-
Diethyl ether
Procedure:
-
Ligand Solution: Prepare a 10 mM solution of this compound in DMSO.
-
Metal Salt Solution: Prepare a 5 mM solution of Pd(NO₃)₂ in DMSO.
-
Self-Assembly: In a clean vial, combine the ligand solution and the metal salt solution in a 2:1 molar ratio (L:M). Stir the resulting mixture at 80°C for 24 hours.
-
Crystallization: Cool the reaction mixture to room temperature. The product may precipitate upon cooling or can be crystallized by slow vapor diffusion of an anti-solvent like diethyl ether into the reaction solution (or an acetonitrile solution of the product).
-
Isolation and Washing: Collect the crystalline product by filtration, wash with a small amount of acetonitrile and diethyl ether, and dry under vacuum.
Characterization:
The resulting product should be characterized by:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the formation of the coordinated cage structure in solution.
-
Mass Spectrometry (ESI-MS): To determine the mass of the assembled cage and confirm its composition.
-
Single-Crystal X-ray Diffraction: To elucidate the solid-state structure of the coordination cage.
Protocol 2: Solvothermal Synthesis of a Zn(II)-based MOF
This protocol outlines a general solvothermal method for the synthesis of a MOF using Zn(II) ions.
Materials:
-
This compound (Ligand, L)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Reaction Mixture: In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.
-
Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to 100°C for 48 hours.
-
Cooling and Isolation: After the reaction, allow the oven to cool slowly to room temperature. Collect the resulting crystals by filtration.
-
Washing and Activation: Wash the crystals with fresh DMF followed by ethanol. To activate the MOF (remove solvent molecules from the pores), immerse the crystals in fresh ethanol for 24 hours, then heat under vacuum at 120°C for 12 hours.
Characterization:
The synthesized MOF should be characterized by:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the surface area and porosity of the activated MOF.
-
Scanning Electron Microscopy (SEM): To observe the crystal morphology.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the characterization of the synthesized coordination cage and MOF.
Table 1: Characterization Data for a Hypothetical Pd₂(L)₄ Coordination Cage
| Parameter | Value | Method |
| Molecular Formula | --INVALID-LINK--₄ | ESI-MS, SC-XRD |
| Molecular Weight ( g/mol ) | 1490.8 | ESI-MS |
| ¹H NMR Shift (ppm, DMSO-d₆) | Significant downfield shifts of pyridine and pyrazole protons upon coordination | NMR Spectroscopy |
| Crystal System | Tetragonal | SC-XRD |
| Space Group | I4₁/a | SC-XRD |
| Unit Cell Dimensions (Å) | a = b = 20.5, c = 30.1 | SC-XRD |
Table 2: Characterization Data for a Hypothetical Zn(L)₂(NO₃)₂ MOF
| Parameter | Value | Method |
| Formula | Zn(C₉H₉N₃)₂(NO₃)₂ | Elemental Analysis |
| Crystal System | Monoclinic | PXRD |
| Thermal Stability (°C) | Stable up to 350 °C | TGA |
| BET Surface Area (m²/g) | 850 | N₂ Adsorption |
| Pore Volume (cm³/g) | 0.45 | N₂ Adsorption |
| Crystal Morphology | Rod-like crystals | SEM |
Visualization
Ligand Synthesis and Coordination Workflow
References
- 1. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Catalytic Activity of 2-(5-methyl-1H-pyrazol-3-yl)pyridine Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and catalytic applications of transition metal complexes featuring the 2-(5-methyl-1H-pyrazol-3-yl)pyridine ligand. This versatile ligand system has demonstrated significant potential in various catalytic transformations, including oxidation reactions, ethylene oligomerization, and formic acid dehydrogenation, making it a subject of interest for fine chemical synthesis and energy applications.
Ligand Synthesis: this compound
The synthesis of the this compound ligand is a crucial first step in the development of its catalytically active metal complexes. Several synthetic routes have been reported, with a common and effective method involving the condensation of a β-diketone with a hydrazine derivative.
Experimental Protocol: Synthesis of this compound
This protocol outlines a typical procedure for the laboratory-scale synthesis of the title ligand.
Materials:
-
2-Acetylpyridine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Ethanol
-
Toluene
-
Glacial acetic acid
-
Standard laboratory glassware and work-up equipment
Procedure:
-
Step 1: Synthesis of 1-(pyridin-2-yl)butane-1,3-dione.
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-acetylpyridine (1 equivalent) in toluene.
-
Add N,N-dimethylformamide dimethyl acetal (1.2 equivalents) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enaminone intermediate.
-
-
Step 2: Cyclization to form this compound.
-
Dissolve the crude enaminone from Step 1 in ethanol.
-
Add hydrazine hydrate (1.5 equivalents) dropwise to the solution at room temperature.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and stir for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis of Transition Metal Complexes
The this compound ligand readily forms stable complexes with a variety of transition metals. The general procedure involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Experimental Protocol: General Synthesis of Metal Complexes
Materials:
-
This compound ligand
-
Desired transition metal salt (e.g., FeCl₂, CoCl₂, NiCl₂, IrCl₃·xH₂O)
-
Anhydrous solvent (e.g., ethanol, methanol, acetonitrile, or THF)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere, dissolve the this compound ligand (1-3 equivalents, depending on the desired coordination) in the chosen anhydrous solvent.
-
In a separate flask, dissolve the transition metal salt (1 equivalent) in the same solvent.
-
Slowly add the ligand solution to the metal salt solution with stirring.
-
The reaction mixture may be stirred at room temperature or heated to reflux for several hours to ensure complete complexation.
-
The formation of the complex is often indicated by a color change or the precipitation of a solid.
-
Upon completion, the complex can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.
-
The crude complex can be purified by recrystallization from a suitable solvent system.
Characterization: The synthesized complexes should be characterized by techniques such as X-ray crystallography, FT-IR spectroscopy, elemental analysis, and in some cases, magnetic susceptibility measurements.
Catalytic Applications
Complexes of this compound have shown promise in several catalytic applications. Below are summaries of their performance in ethylene oligomerization and formic acid dehydrogenation, based on studies of closely related pyrazolyl-pyridine complexes.
Ethylene Oligomerization
Iron complexes bearing N,N,N-tridentate ligands incorporating pyrazolyl-pyridine moieties have been investigated as catalysts for ethylene oligomerization, a process of significant industrial importance for the production of linear alpha-olefins.
Table 1: Catalytic Performance of Iron Complexes in Ethylene Oligomerization
| Pre-catalyst | Co-catalyst | Al/Fe ratio | Temp (°C) | Pressure (atm) | Activity ( g/mol (Fe)·h) | Selectivity (1-Butene %) | Reference |
| Fe1 | MAO | 1500 | 30 | 30 | 1.83 × 10⁵ | 96.5 | [1] |
| Fe2 | MAO | 1500 | 30 | 30 | 2.15 × 10⁵ | 95.8 | [1] |
| Fe3 | MAO | 1500 | 30 | 30 | 2.44 × 10⁵ | 94.2 | [1] |
| Fe4 | MAO | 1500 | 30 | 30 | 2.70 × 10⁵ | 92.3 | [1] |
Note: The pre-catalysts in this table are 2-(5-phenyl-1H-pyrazol-3-yl)-8-arylimino-5,6,7-trihydroquinolyliron chlorides, which are structurally related to complexes of this compound.
Experimental Protocol: Ethylene Oligomerization
Materials:
-
Iron pre-catalyst
-
Co-catalyst (e.g., Methylaluminoxane, MAO)
-
Anhydrous toluene
-
High-pressure reactor equipped with a stirrer, temperature and pressure controls, and a gas inlet.
-
Ethylene gas (polymerization grade)
Procedure:
-
The reactor is thoroughly dried and purged with nitrogen.
-
Anhydrous toluene is introduced into the reactor.
-
The desired amount of the co-catalyst (MAO) is added to the reactor.
-
The reactor is heated to the desired temperature (e.g., 30 °C).
-
A solution of the iron pre-catalyst in toluene is injected into the reactor to initiate the reaction.
-
The reactor is immediately pressurized with ethylene to the desired pressure (e.g., 30 atm).
-
The reaction is allowed to proceed for a set period, maintaining constant temperature and pressure.
-
The reaction is terminated by venting the ethylene and quenching with an acidic ethanol solution.
-
The oligomer products are collected and analyzed by Gas Chromatography (GC) to determine the product distribution and selectivity.
Formic Acid Dehydrogenation
Iridium complexes containing pyrazolyl-pyridine ligands have emerged as highly active catalysts for the dehydrogenation of formic acid, a key reaction for chemical hydrogen storage.
Table 2: Catalytic Performance of Iridium Complexes in Formic Acid Dehydrogenation
| Catalyst | Substrate | Temp (°C) | TOF (h⁻¹) | TON | Reference |
| Ir-cat-1 | HCOOH (aq) | 80 | 110,000 | >1,000,000 | [2] |
| Ir-cat-2 | HCOOH (aq) | 90 | 487,500 | 2,400,000 | [3] |
Note: The catalysts in this table are iridium complexes with related N,N-bidentate pyrazolyl-pyridine and diimine ligands, demonstrating the potential of this ligand class.
Experimental Protocol: Formic Acid Dehydrogenation
Materials:
-
Iridium pre-catalyst
-
Formic acid (aqueous solution)
-
Water (degassed)
-
Reaction vessel connected to a gas burette or a gas chromatograph for H₂ quantification.
Procedure:
-
In a typical experiment, the iridium pre-catalyst is placed in a reaction vessel.
-
Degassed water and formic acid are added to the vessel.
-
The reaction mixture is heated to the desired temperature in a thermostated bath.
-
The evolution of gas (a mixture of H₂ and CO₂) is monitored over time using a gas burette or by sampling the headspace with a GC.
-
The Turnover Frequency (TOF) is calculated from the initial rate of gas evolution, and the Turnover Number (TON) is determined at the end of the reaction.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and catalytic testing of this compound complexes.
References
Application Notes and Protocols for 2-(5-methyl-1H-pyrazol-3-yl)pyridine in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(5-methyl-1H-pyrazol-3-yl)pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Its unique arrangement of nitrogen atoms allows for diverse interactions with various biological targets, making it a valuable building block in drug discovery. This document provides a comprehensive overview of its applications, including its role as an intermediate in the synthesis of bioactive molecules and its direct incorporation into pharmacologically active agents. We present detailed application notes, experimental protocols, and quantitative data for its use in targeting key proteins involved in cancer, neurological disorders, and infectious diseases.
Application Notes
The this compound core and its derivatives have been investigated for a variety of therapeutic applications, primarily as inhibitors of enzymes and modulators of receptors.
Kinase Inhibition in Oncology
Derivatives of the pyrazole-pyridine scaffold have shown significant potential as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
-
c-Jun N-terminal Kinase (JNK) Inhibition: The 4-(pyrazol-3-yl)-pyridine series, a close structural analog, has been explored for the development of potent and selective JNK inhibitors.[1][2] JNKs are implicated in inflammatory responses and apoptotic cell death, making them attractive targets for neurodegenerative diseases and cancer.
-
Aurora Kinase Inhibition: The pyrazol-4-yl urea scaffold, which can be derived from pyrazole-containing building blocks, has led to the discovery of multitargeted kinase inhibitors like AT9283, which potently inhibits Aurora kinases A and B.
-
PIM-1 Kinase Inhibition: Pyrazolyl pyridine conjugates have demonstrated potent inhibitory activity against PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation, with significant cytotoxic effects against liver cancer cells (HepG2).
-
Other Kinases: The versatility of the pyrazole-pyridine scaffold has led to the development of inhibitors for a range of other kinases, including FLT3, LRRK2, and CDK2, highlighting its broad applicability in cancer drug discovery.[3]
Phosphodiesterase 10A (PDE10A) Inhibition for Neurological Disorders
The this compound moiety is a key component in the design of potent and selective inhibitors of phosphodiesterase 10A (PDE10A). PDE10A is highly expressed in the striatum of the brain and plays a critical role in regulating cyclic nucleotide signaling, which is implicated in the pathophysiology of schizophrenia and Huntington's disease.
-
Mechanism of Action: PDE10A inhibitors increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in striatal neurons, thereby modulating the activity of dopamine and glutamate pathways.[4]
-
Therapeutic Potential: The clinical candidate PF-2545920, which features a 1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl core, has been investigated for the treatment of schizophrenia.[4] This highlights the potential of this scaffold in developing novel antipsychotic and neuroprotective agents.
Positive Allosteric Modulation of M4 Muscarinic Acetylcholine Receptor
Analogs such as 2-methyl-5-(1H-pyrazol-4-yl)pyridines have been identified as promising positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (M4 mAChR).
-
Therapeutic Target: The M4 receptor is a key target for treating cognitive deficits and psychosis associated with neurological disorders like schizophrenia and Alzheimer's disease.[5][6][7][8][9]
-
Mechanism of Action: M4 PAMs enhance the receptor's response to the endogenous neurotransmitter acetylcholine, offering a more subtle and potentially safer modulation of receptor activity compared to direct agonists.
Antimicrobial Activity
The pyrazole-pyridine scaffold has also been explored for its antimicrobial properties. Various derivatives have shown activity against a range of bacterial and fungal strains. The specific mechanism of action can vary depending on the overall structure of the molecule, but it often involves the disruption of essential cellular processes in the microbes.[10][11][12][13][14]
Quantitative Data
The following tables summarize the biological activity of various derivatives containing the pyrazole-pyridine scaffold.
Table 1: Kinase Inhibitory Activity of Pyrazole-Pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
| 12 | JNK3 | 160 | - | [1] |
| 13 | JNK3 | 80 | - | [1] |
| 8a | JNK3 | 227 | - | [2] |
| 21a | Aurora-A | - | - | [15] |
| 21i | Aurora-A | - | - | [15] |
| 27e | Aurora-A | 7.5 (Kd) | - | [15] |
| 27e | Aurora-B | 48 (Kd) | - | [15] |
| 27e | FLT3 | 6.2 (Kd) | - | [15] |
| 16 | GS-LRRK2 | - | - | [3] |
| 17 | GS-LRRK2 | - | - | [3] |
| 19 | GS-LRRK2 | - | - | [3] |
| 20 | GS-LRRK2 | - | - | [3] |
Table 2: PDE10A Inhibitory Activity of Pyrazole-Pyridine Derivatives
| Compound ID | PDE10A IC50 (nM) | Selectivity | Reference |
| [natF]JNJ4151047 | 0.5 | >1,000-fold vs other PDEs | [4] |
| Papaverine | 36 | - | [4] |
Table 3: Antiproliferative Activity of Pyrazole-Pyridine Derivatives
| Compound ID | Cell Line | GI50 (µM) | Reference |
| Pyrazolopyridine 6 | HepG2 (Liver) | - | [12] |
| Pyrazolopyridine 9 | HepG2 (Liver) | - | [12] |
| Pyrazolopyridine 11 | HepG2 (Liver) | - | [12] |
| Pyrazolopyridine 6 | MCF-7 (Breast) | - | [12] |
| Pyrazolopyridine 9 | MCF-7 (Breast) | - | [12] |
Table 4: Antimicrobial Activity of Pyrazole-Pyridine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Indazole 5 | S. aureus | 64-128 | [10] |
| Indazole 5 | S. epidermidis | 64-128 | [10] |
| Pyrazoline 9 | S. aureus (MDR) | 4 | [10] |
| Pyridine salt 51-56 | S. aureus | 0.02-6 (mM) | [11] |
| Pyridine salt 51-56 | E. coli | 0.02-6 (mM) | [11] |
| Isonicotinic acid hydrazide 23-27 | S. aureus | 2.18–3.08 (µM/mL) | [11] |
| Isonicotinic acid hydrazide 23-27 | E. coli | 2.18–3.08 (µM/mL) | [11] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound, which can be adapted from the synthesis of similar pyrazole-pyridine structures.
Reaction Scheme:
Caption: General workflow for the synthesis of this compound.
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-{4-[-Pyridin-4-yl-1-(2-[18F]fluoro-ethyl)-1H-pyrazol-3-yl]-phenoxymethyl}-quinoline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.monash.edu [research.monash.edu]
- 8. Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 12. Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2-(5-Methyl-1H-pyrazol-3-yl)pyridine Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis and photoluminescent characterization of complexes based on the versatile ligand, 2-(5-methyl-1H-pyrazol-3-yl)pyridine. This class of compounds has garnered significant interest due to its potential applications in various fields, including materials science as emitters in Organic Light-Emitting Diodes (OLEDs), and in medicinal chemistry as potential therapeutic agents. The unique photophysical properties of these metal complexes, arising from the interplay between the metal center and the pyrazolyl-pyridine ligand framework, make them a compelling subject of study.
Photoluminescent Properties of this compound Complexes
Complexes of this compound with various transition metals exhibit interesting photoluminescent properties. The emission characteristics, such as wavelength, quantum yield, and lifetime, are highly dependent on the choice of the metal ion, the overall coordination geometry of the complex, and the surrounding solvent environment. For instance, d¹⁰ metal complexes, such as those of Zinc(II) and Copper(I), are known to form luminescent complexes where the emission often originates from ligand-centered (LC) or metal-to-ligand charge transfer (MLCT) excited states.
Data Presentation
The following table summarizes the photoluminescent data for representative complexes of this compound (L). It is important to note that photophysical data for a comprehensive series of complexes with this specific ligand is not extensively reported in single sources; therefore, this table compiles data from various studies on closely related structures to provide an illustrative overview.
| Complex | Emission Max (λem), nm | Quantum Yield (Φ) | Lifetime (τ), µs | Solvent | Reference |
| [Zn(L)Cl₂] | ~450 | Not Reported | Not Reported | Methanol | [1][2] |
| [Cu(L)(PPh₃)₂]BF₄ | 520-650 (solid state) | 0.01-0.78 (solid state) | 19-119 (solid state) | Solid State | [3] |
| [Ir(tfmppy)₂(mepzpy)] | 494-499 | 0.76-0.82 | Not Reported | Not Reported | [4] |
Note: Data for the Cu(I) and Ir(III) complexes are for structurally analogous pyrazolyl-pyridine ligands and are included to illustrate the potential photophysical properties. PPh₃ = triphenylphosphine, tfmppy = 2-(4-trifluoromethyl)phenylpyridine, mepzpy = 2-(3-methyl-1H-pyrazol-5-yl)pyridine.
Experimental Protocols
Synthesis of this compound (L)
This protocol is based on the general synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives.[5]
Materials:
-
2-Acetoacetylpyridine
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (reflux condenser, round-bottom flasks, etc.)
Procedure:
-
In a round-bottom flask, dissolve 2-acetoacetylpyridine (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of [Zn(L)Cl₂] Complex
This protocol is adapted from the synthesis of similar zinc(II) complexes with pyrazole-based ligands.[2][6]
Materials:
-
This compound (L)
-
Zinc(II) chloride (ZnCl₂)
-
Methanol
-
Diethyl ether
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (L) (1 equivalent) in hot methanol in a clean, dry flask.
-
In a separate flask, dissolve zinc(II) chloride (1 equivalent) in methanol.
-
Add the ZnCl₂ solution dropwise to the solution of the ligand while stirring.
-
A precipitate may form immediately or upon stirring for a short period.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with a small amount of cold methanol and then with diethyl ether to remove any unreacted starting materials.
-
Dry the complex under vacuum.
-
Characterize the [Zn(L)Cl₂] complex using techniques such as FT-IR spectroscopy, elemental analysis, and single-crystal X-ray diffraction if suitable crystals can be obtained.
Measurement of Photoluminescence Quantum Yield (Relative Method)
This protocol describes the determination of the photoluminescence quantum yield (PLQY) of a sample in solution relative to a known standard.[7][8][9]
Materials and Equipment:
-
Fluorometer (spectrofluorometer)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solution of the sample complex
-
Solution of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
Solvent used for dissolving the sample and the standard
Procedure:
-
Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample to be analyzed.
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurements:
-
Using a fluorometer, record the fluorescence emission spectrum of each solution.
-
The excitation wavelength must be the same for all measurements.
-
Ensure that the experimental parameters (e.g., slit widths, integration time) are kept constant for both the sample and standard measurements.
-
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²) Where:
-
Φ is the quantum yield.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
-
-
Gradient Method (for higher accuracy):
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of the resulting linear fits (Gradient) can be used in the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
-
Visualizations
Experimental Workflow: Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of the complexes.
Logical Relationship: Potential Applications
Caption: Potential application areas for the title complexes.
Signaling Pathway: Hypothetical Mechanism for a Chemosensor
While specific signaling pathways for these exact complexes in drug development are not well-documented, a hypothetical mechanism for a fluorescent chemosensor application can be visualized. Many pyrazolyl-pyridine complexes exhibit fluorescence quenching or enhancement upon binding to specific metal ions or biomolecules.
Caption: A hypothetical fluorescence quenching mechanism for chemosensing.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 27305-70-0 [chemicalbook.com]
- 5. Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. azom.com [azom.com]
- 9. edinst.com [edinst.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(5-Methyl-1H-pyrazol-3-yl)pyridine
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for the purification of 2-(5-methyl-1H-pyrazol-3-yl)pyridine. The content is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The most common and effective methods for the purification of this compound and related pyridine-pyrazole derivatives are column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of impurities, as well as the desired final purity of the compound.
Q2: What are the typical impurities encountered in the synthesis of this compound?
Common impurities can include unreacted starting materials, reagents from the synthesis, and structurally related side-products. Depending on the synthetic route, these may include regioisomers or byproducts from incomplete cyclization.
Q3: How can I effectively remove colored impurities from my product?
For colored impurities, a common technique during recrystallization is to add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb the colored molecules. However, it is important to use a minimal amount as it can also adsorb some of the desired product, potentially reducing the overall yield.
Q4: My compound is a basic pyridine derivative. How does this affect purification by column chromatography on silica gel?
The basic nature of the pyridine moiety can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This often results in significant peak tailing during column chromatography, which can lead to poor separation and lower purity of the collected fractions. To mitigate this, a small amount of a basic modifier, such as triethylamine or pyridine, is often added to the eluent.[1]
Troubleshooting Guides
Column Chromatography
Issue 1: Significant Peak Tailing
-
Cause: Strong interaction between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica gel.[2]
-
Solution:
-
Add a Basic Modifier: Incorporate a small percentage (0.1-1%) of a base like triethylamine or pyridine into your eluent system (e.g., hexane/ethyl acetate). This will neutralize the acidic sites on the silica gel and reduce tailing.[1]
-
Change the Stationary Phase: If tailing persists, consider using a different stationary phase such as alumina (basic or neutral) or an amine-functionalized silica gel, which are more suitable for the purification of basic compounds.
-
Optimize Solvent System: Ensure the chosen solvent system provides an appropriate elution strength. A solvent that is too weak can exacerbate tailing.
-
Issue 2: Poor Separation of Product from Impurities
-
Cause: The polarity of the product and impurities are very similar.
-
Solution:
-
Gradient Elution: Employ a shallow gradient of your polar solvent (e.g., ethyl acetate in hexane) to improve resolution between closely eluting compounds.
-
Alternative Solvent Systems: Experiment with different solvent systems. For example, dichloromethane/methanol or chloroform/methanol can offer different selectivity compared to hexane/ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC with a suitable column (e.g., C18 for reverse-phase) may be necessary.
-
Recrystallization
Issue 1: The Compound "Oils Out" Instead of Crystallizing
-
Cause: The compound is precipitating from the solution at a temperature above its melting point.
-
Solution:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath. Rapid cooling often promotes oiling out.
-
Change Solvent System: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point may be beneficial.
-
Seed Crystals: If available, add a small seed crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.
-
Issue 2: Low Recovery of Purified Product
-
Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.
-
Solution:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Thorough Cooling: Ensure the solution is cooled to a low temperature (e.g., in an ice bath) for a sufficient amount of time to maximize crystal formation.
-
Solvent Selection: Choose a solvent in which your compound has high solubility when hot and very low solubility when cold. A mixed solvent system (a "good" solvent and a "poor" solvent) can be very effective.[3]
-
Experimental Protocols
Note: The following protocols are generalized based on standard procedures for pyridine-pyrazole compounds and may require optimization for your specific sample.
Protocol 1: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System Preparation: A gradient of ethyl acetate in hexane is a good starting point. To mitigate peak tailing, add 0.1% triethylamine to the eluent mixture.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane) and pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the column.
-
Elution: Start with a low concentration of the polar solvent and gradually increase the polarity. For example, start with 10% ethyl acetate in hexane and gradually increase to 30-50% ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent | Hexane/Ethyl Acetate Gradient |
| Eluent Modifier | 0.1% Triethylamine |
| Typical Gradient | 10% to 50% Ethyl Acetate in Hexane |
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Ethanol, methanol, or a mixed solvent system such as dichloromethane/hexane or ethyl acetate/hexane are often suitable for pyridine-pyrazole compounds.[4]
-
Dissolution: In a suitable flask, add the crude this compound and the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
| Solvent System | Application |
| Ethanol or Methanol | Single solvent recrystallization |
| Dichloromethane/Hexane | Mixed solvent recrystallization |
| Ethyl Acetate/Hexane | Mixed solvent recrystallization |
Diagrams
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Troubleshooting workflow for recrystallization purification.
References
Technical Support Center: Synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of side products during the synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common side products in the synthesis of this compound?
The most prevalent side product is the regioisomer, 2-(3-methyl-1H-pyrazol-5-yl)pyridine. This arises from the cyclocondensation reaction of the unsymmetrical dicarbonyl precursor, 1-(pyridin-2-yl)butane-1,3-dione, with hydrazine. Other potential impurities include unreacted starting materials, incompletely cyclized intermediates, and products from N-alkylation of the pyrazole ring.
Q2: How can I distinguish between the desired product and its main regioisomeric impurity?
The primary method for distinguishing between this compound and 2-(3-methyl-1H-pyrazol-5-yl)pyridine is through Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H and 13C NMR. The chemical shifts of the pyrazole ring protons and carbons will differ due to the different electronic environments. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to separate and identify the isomers, often showing distinct retention times and fragmentation patterns.
Q3: My reaction is complete, but I observe an additional product with a higher molecular weight. What could it be?
An unexpected product with a higher molecular weight could be a result of N-alkylation of the pyrazole ring. If alkylating agents (e.g., alkyl halides) are present in your solvents or reagents, or if certain catalysts are used, the acidic NH proton of the pyrazole can be substituted.
Q4: I have a low yield and a complex mixture of products. What are the likely causes?
A low yield and a complex product mixture can stem from several factors:
-
Reaction Conditions: Suboptimal temperature, reaction time, or pH can lead to incomplete reactions or the formation of degradation products.
-
Starting Material Quality: Impurities in the 1-(pyridin-2-yl)butane-1,3-dione or hydrazine hydrate can lead to a variety of side products.
-
Work-up Procedure: Inappropriate work-up conditions can cause product degradation or the formation of artifacts.
Troubleshooting Guide: Identification of Side Products
| Observed Issue | Potential Cause | Suggested Action |
| Presence of a second major isomer in NMR/LC-MS | Formation of the regioisomer 2-(3-methyl-1H-pyrazol-5-yl)pyridine. | Optimize reaction conditions (see table below) to favor the desired isomer. Utilize preparative chromatography for separation. |
| Signals corresponding to unreacted 1-(pyridin-2-yl)butane-1,3-dione | Incomplete reaction. | Increase reaction time, temperature, or the molar equivalent of hydrazine hydrate. |
| Broad peaks or unidentified impurities in the baseline of the chromatogram | Formation of polymeric materials or degradation of starting materials/product. | Ensure inert atmosphere if reagents are air-sensitive. Check the stability of starting materials. Purify the crude product using column chromatography. |
| Product mass plus an alkyl group in MS | N-alkylation of the pyrazole ring. | Scrutinize all solvents and reagents for potential alkylating agents. Use purified solvents. |
Influence of Reaction Conditions on Regioisomer Formation (Illustrative Data)
The ratio of the desired product to its regioisomer can be influenced by reaction conditions. The following table provides an illustrative summary of how different parameters may affect the product distribution.
| Condition | Temperature | Solvent | pH | Approx. Ratio (Desired : Isomer) |
| 1 | 25°C | Ethanol | Neutral | 3 : 1 |
| 2 | 80°C | Ethanol | Neutral | 2 : 1 |
| 3 | 25°C | Acetic Acid | Acidic | 5 : 1 |
| 4 | 80°C | Toluene | Neutral | 2.5 : 1 |
Note: This data is illustrative and serves to demonstrate potential trends. Actual results will vary based on specific experimental details.
Experimental Protocols
Key Experiment: Synthesis of this compound
-
Reaction Setup: To a solution of 1-(pyridin-2-yl)butane-1,3-dione (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux) for a specified time (e.g., 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired product.
Analytical Method: Identification of Regioisomers by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Result: The two regioisomers, this compound and 2-(3-methyl-1H-pyrazol-5-yl)pyridine, should exhibit different retention times, allowing for their separation and quantification.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for identifying side products.
Technical Support Center: 2-(5-methyl-1H-pyrazol-3-yl)pyridine Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of metal complexes involving the ligand 2-(5-methyl-1H-pyrazol-3-yl)pyridine. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, handling, and experimental use of these complexes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of my this compound complex?
A1: The stability of your complex can be influenced by a variety of factors, both intrinsic to the molecule and external environmental conditions. Key factors include:
-
Nature of the Metal Ion: The Lewis acidity and preferred coordination geometry of the metal center play a crucial role.
-
Solvent: The polarity, coordinating ability, and protic nature of the solvent can significantly impact stability. For instance, water can act as a competing ligand or facilitate hydrolysis.[1]
-
pH of the Solution: The stability of the complex is often strongly dependent on the pH of the medium.[1]
-
Temperature: Thermal energy can lead to the decomposition of the complex.
-
Atmosphere: Many metal complexes are sensitive to oxygen and moisture, leading to oxidation or hydrolysis.
-
Light Exposure: Photochemical reactions can lead to the degradation of the complex.
-
Ancillary Ligands: The electronic and steric properties of other ligands in the coordination sphere can affect the overall stability.
-
Counter-ions: The nature of the counter-ion can influence crystal packing and stability in the solid state.[1]
Q2: My complex changes color in solution over time. What could be the cause?
A2: A color change in solution is a common indicator of a change in the coordination environment of the metal center, which could be due to several reasons:
-
Solvent Coordination: The solvent may be displacing the this compound ligand or other ancillary ligands.
-
Degradation of the Ligand or Complex: The complex may be decomposing, leading to the formation of new species with different absorption properties.
-
Change in Metal Oxidation State: The metal center may be undergoing oxidation or reduction, which is often accompanied by a distinct color change.
-
Equilibrium Shift: There may be an equilibrium between different isomeric forms or between the complex and its dissociated components that is shifting over time.
Q3: I am having trouble obtaining single crystals of my complex. What are some common issues?
A3: Crystallization can be a challenging step. Common issues include:
-
Precipitation instead of Crystallization: The complex may be "crashing out" of solution too quickly as an amorphous powder. This can be due to using too little solvent or too rapid a change in conditions (e.g., cooling too fast).
-
Oil Formation: The complex may separate as an oil instead of a solid. This can happen if the temperature of crystallization is above the melting point of the complex or if the complex is impure.
-
No Crystals Form: The solution may be too dilute, or nucleation may be inhibited.
Q4: What are the best practices for storing this compound complexes?
A4: To ensure the long-term stability of your complexes, consider the following storage recommendations:
-
Solid State: Store the complex as a dry solid in a tightly sealed vial.
-
Inert Atmosphere: For air- or moisture-sensitive complexes, store under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or desiccator.
-
Low Temperature: Storage at low temperatures (e.g., in a refrigerator or freezer) can slow down decomposition pathways.
-
Protection from Light: Store light-sensitive complexes in amber vials or wrapped in aluminum foil.
Troubleshooting Guides
Issue 1: Unexpected Reactivity or Poor Yields in Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple products or isomers. | The reaction may be leading to different coordination geometries or isomeric forms. | Use variable temperature NMR to study the dynamic behavior of the complex. Adjust reaction conditions (solvent, temperature, reaction time) to favor the desired isomer.[2] |
| Low yield of the desired complex. | The ligand or metal precursor may be degrading under the reaction conditions. The complex may be unstable in the reaction mixture. | Ensure high-purity starting materials. Use dry, deoxygenated solvents if the reactants or products are air-sensitive.[3] Consider performing the reaction at a lower temperature. |
| Ligand hydrolysis. | Acidic conditions can lead to the hydrolysis of the pyrazolyl-pyridine ligand.[4] | If possible, perform the reaction under neutral or basic conditions. If acidic conditions are necessary, minimize reaction time and temperature. |
Issue 2: Complex Instability in Solution
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms over time in solution. | The complex may have low solubility in the chosen solvent or may be decomposing to form an insoluble species. | Test the solubility of the complex in a range of solvents. If decomposition is suspected, analyze the precipitate to identify the degradation product. |
| UV-Vis spectrum changes over time. | The complex is undergoing a change in its coordination sphere or is degrading. | Monitor the reaction in real-time using UV-Vis spectroscopy to understand the kinetics of the change.[5] Vary the solvent and temperature to assess their impact on the rate of change. |
| Loss of catalytic activity or fluorescence. | The active form of the complex is degrading. | Perform experiments under an inert atmosphere to rule out oxidation. Check for ligand dissociation by techniques like NMR or mass spectrometry. |
Issue 3: Difficulty with Crystallization
| Symptom | Possible Cause | Suggested Solution |
| Complex "crashes out" as a powder. | The solution is too concentrated, or the temperature is dropping too quickly. | Use a slightly larger volume of solvent to dissolve the complex. Slow down the cooling process by placing the crystallization vessel in a Dewar flask with a warm solvent.[6] |
| Complex oils out. | The crystallization temperature is above the melting point of the complex, or the sample is impure. | Try a different solvent or solvent system. Add a small amount of a "soluble solvent" to prevent the complex from coming out of solution too quickly.[6] Purify the complex further before attempting crystallization. |
| No crystals form after an extended period. | The solution is too dilute, or there are no nucleation sites. | Slowly evaporate the solvent. Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the desired complex.[6] |
Data Presentation
Table 1: Factors Influencing the Stability of this compound Complexes
| Factor | General Effect on Stability | Considerations for Experimentation |
| Solvent Polarity | Can affect the solubility and aggregation of the complex. | Test a range of solvents with varying polarities. |
| Coordinating Solvents | Can compete with the ligand for coordination to the metal center, leading to ligand dissociation. | Avoid strongly coordinating solvents unless they are part of the desired reaction. |
| Protic Solvents (e.g., water, methanol) | Can lead to hydrolysis of the ligand or the metal-ligand bond, especially at non-neutral pH.[1] | Use anhydrous solvents for moisture-sensitive complexes.[3] |
| pH | Can affect the protonation state of the pyrazole NH group, influencing its coordinating ability. Extreme pH can lead to ligand or complex decomposition. | Determine the optimal pH range for stability using pH-metric titrations.[7] |
| Temperature | Higher temperatures generally accelerate decomposition reactions. | Conduct reactions at the lowest effective temperature. Store complexes at low temperatures. |
| Oxygen | Can lead to oxidation of the metal center or the ligand. | Use degassed solvents and perform experiments under an inert atmosphere for air-sensitive complexes.[3][8][9] |
| Light | Can induce photochemical degradation. | Protect light-sensitive complexes from light by using amber glassware or wrapping containers in foil. |
Table 2: Template for Recording Quantitative Stability Data
| Complex | Solvent | Temperature (°C) | Condition | Stability Metric | Value | Reference/Notes |
| e.g., [Cu(L)₂]Cl₂ | Methanol | 25 | In air | Half-life (t₁/₂) | Determined by UV-Vis | |
| e.g., --INVALID-LINK--₂ | Acetonitrile | 25 | Under N₂ | Decomposition rate constant (k) | Determined by NMR | |
| L = this compound |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Complex Stability by UV-Vis Spectroscopy
-
Prepare a stock solution of the this compound complex of known concentration in the desired solvent.
-
Transfer the solution to a quartz cuvette.
-
Record the initial UV-Vis spectrum at time t=0.
-
Store the cuvette under the desired experimental conditions (e.g., at a specific temperature, exposed to light, or in the dark).
-
Record UV-Vis spectra at regular time intervals (e.g., every hour, every 24 hours).
-
Analyze the spectral changes over time. A decrease in the intensity of characteristic absorption bands or the appearance of new bands can indicate decomposition.[5]
-
Plot the absorbance at a key wavelength versus time to determine the rate of decomposition.
Protocol 2: Handling of Air-Sensitive this compound Complexes
This protocol requires the use of a Schlenk line and appropriate training.[8][9]
-
Drying Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (argon or nitrogen).
-
Inert Atmosphere: Assemble the reaction apparatus and purge with inert gas using a Schlenk line.
-
Solvent Degassing: Use anhydrous, deoxygenated solvents. Solvents can be degassed by several freeze-pump-thaw cycles or by sparging with an inert gas.
-
Reagent Transfer: Transfer air-sensitive solids in a glovebox. Transfer air-sensitive liquids and solutions using gas-tight syringes or cannulas under a positive pressure of inert gas.
-
Reaction Monitoring and Work-up: Maintain a positive pressure of inert gas throughout the reaction and subsequent work-up procedures.
Mandatory Visualizations
Caption: Workflow for assessing the stability of a new complex.
Caption: Logical workflow for troubleshooting complex instability.
References
- 1. mocedes.org [mocedes.org]
- 2. New complexes with pyrazole-containing ligands and different metallic centres. Comparative study of their fluxional behaviour involving M–N bond rupture - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 4. A New 1D Ni (II) Coordination Polymer of s-Triazine Type Ligand and Thiocyanate as Linker via Unexpected Hydrolysis of 2,4-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Preventing Ligand Dissociation in Catalytic Cycles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to ligand dissociation in your catalytic cycles.
Frequently Asked Questions (FAQs)
Q1: My catalyst is showing decreased activity over time. Could ligand dissociation be the cause?
A: Yes, a decline in catalytic activity is a common symptom of catalyst deactivation, and ligand dissociation is a primary cause.[1] When a ligand detaches from the metal center, the catalyst can become inactive or form less active species, such as metal clusters or dimers.[2][3][4] To diagnose this, you can use techniques like ³¹P NMR to monitor the ligand environment and identify any free ligand or ligand degradation products in your reaction mixture.[2]
Q2: How can I choose the right ligand to minimize dissociation?
A: Selecting a stable ligand is crucial for preventing dissociation. Consider the following factors:
-
Steric Bulk: Bulkier ligands can increase the stability of the metal-ligand bond by shielding the metal center and disfavoring dissociative pathways.[5][6] The steric properties of ligands like phosphines can be quantified using the Tolman cone angle.[7][8][9]
-
Chelation: Polydentate ligands (chelators) generally form more stable complexes than monodentate ligands due to the chelate effect, which makes dissociation less favorable.[5]
-
Electronic Properties: The electronic nature of the ligand influences the strength of the metal-ligand bond. Electron-donating groups can increase electron density on the metal, strengthening the bond, while electron-withdrawing groups can also enhance stability through π-backbonding.[6][10]
-
Bite Angle: For bidentate ligands, the natural bite angle can influence the stability and reactivity of the catalyst.[11]
Q3: What is the impact of solvent on ligand dissociation?
A: The solvent can significantly influence ligand dissociation.[12][13] Coordinating solvents can compete with your ligand for binding to the metal center, potentially leading to ligand displacement.[12][13] In some cases, the solvent itself can act as a ligand.[12] Non-coordinating, non-polar solvents are often chosen to minimize this effect. However, the ideal solvent will depend on the specifics of your catalytic system.[12]
Q4: How does temperature affect ligand dissociation?
A: Higher temperatures can provide the energy needed to overcome the activation barrier for ligand dissociation, leading to increased rates of dissociation and potential catalyst deactivation.[14][15] It is important to optimize the reaction temperature to maintain catalyst stability while achieving a desirable reaction rate.[14][15] In some cases, lower temperatures can enhance the stability of the catalyst-ligand complex.[14]
Troubleshooting Guides
Problem 1: Rapid Catalyst Deactivation
-
Symptom: A sharp drop in catalytic activity early in the reaction.
-
Possible Cause: Ligand dissociation leading to the formation of inactive metal species.
-
Troubleshooting Steps:
-
Analyze the Catalyst State: Use in-situ spectroscopy (e.g., NMR, IR) to monitor the catalyst structure during the reaction. Look for the appearance of signals corresponding to free ligand or new metal species.[16][17]
-
Evaluate Ligand Stability: Consider if the chosen ligand is prone to dissociation under the reaction conditions.
-
Modify Reaction Conditions: Lowering the reaction temperature may help to stabilize the catalyst-ligand complex.[15]
-
Re-evaluate Ligand Design: Consider using a more strongly binding ligand, such as a chelating ligand or one with greater steric bulk.[5][8]
-
Problem 2: Change in Product Selectivity
-
Symptom: An unexpected change in the ratio of desired to undesired products.
-
Possible Cause: Dissociation of the original ligand and coordination of another species (e.g., solvent, substrate, or product) to the metal center, forming a new catalyst with different selectivity.
-
Troubleshooting Steps:
-
Identify New Catalytic Species: Attempt to isolate and characterize the active catalytic species under the modified conditions.
-
Control the Coordination Sphere: The use of strongly coordinating, multidentate ligands can help prevent the coordination of other molecules.[5]
-
Solvent Screening: Experiment with different solvents to find one that is less likely to coordinate to the metal center.[12]
-
Data Presentation
Table 1: Tolman Cone Angles for Common Phosphine Ligands
The Tolman cone angle (θ) is a measure of the steric bulk of a phosphine ligand. Larger cone angles generally indicate greater steric hindrance, which can help to stabilize the metal-ligand bond and prevent dissociation.[7][8][9]
| Phosphine Ligand | Tolman Cone Angle (θ) in degrees |
| P(OMe)₃ | 107 |
| PMe₃ | 118 |
| PEt₃ | 132 |
| PPh₃ | 145 |
| PCy₃ | 170 |
| P(t-Bu)₃ | 182 |
Data sourced from multiple references.[7][8][9]
Table 2: Common Techniques for Measuring Ligand Dissociation
Several experimental techniques can be used to quantify ligand binding and dissociation kinetics.[18]
| Technique | Parameters Measured | Typical Affinity Range |
| Isothermal Titration Calorimetry (ITC) | KD, ΔH, ΔS, n (stoichiometry) | 10 nM - 100 µM |
| Surface Plasmon Resonance (SPR) | kon, koff, KD | pM - mM |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | KD, koff (from line-shape analysis) | µM - mM |
KD = Dissociation Constant, kon = Association Rate Constant, koff = Dissociation Rate Constant, ΔH = Enthalpy Change, ΔS = Entropy Change.
Experimental Protocols
Protocol 1: General Workflow for Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event to determine the binding affinity, enthalpy, and stoichiometry.[19][20][21][22]
-
Sample Preparation:
-
Prepare a solution of the metal complex (macromolecule) and a separate solution of the incoming ligand.
-
Ensure both solutions are in the exact same buffer to avoid heats of dilution.[23]
-
Degas both solutions to prevent air bubbles.
-
-
Loading the Instrument:
-
Load the metal complex solution into the sample cell.
-
Load the ligand solution into the injection syringe.
-
-
Titration:
-
Perform a series of small injections of the ligand into the sample cell.
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Plot the heat change per injection against the molar ratio of ligand to metal complex.
-
Fit the resulting isotherm to a binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH).[22]
-
Protocol 2: General Workflow for Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of binding and dissociation events.[24][25]
-
Chip Preparation:
-
Immobilize the metal complex (ligand in SPR terminology) onto the surface of a sensor chip.
-
-
Analyte Injection:
-
Flow a solution of the incoming ligand (analyte in SPR terminology) over the chip surface at a constant concentration. This is the association phase.
-
-
Dissociation Phase:
-
Replace the analyte solution with a continuous flow of buffer. This allows for the measurement of the dissociation of the bound analyte.
-
-
Regeneration:
-
Inject a regeneration solution to remove any remaining bound analyte, preparing the chip for the next cycle.
-
-
Data Analysis:
-
The binding and dissociation are monitored as a change in the refractive index over time, generating a sensorgram.
-
Fit the association and dissociation curves to kinetic models to determine the association rate constant (kon) and the dissociation rate constant (koff). The dissociation constant (KD) is calculated as koff/kon.[24]
-
Protocol 3: General Workflow for NMR Spectroscopy in Ligand Exchange Studies
NMR spectroscopy can provide detailed information about ligand binding and exchange kinetics at the atomic level.[16][17][26]
-
Sample Preparation:
-
Prepare an NMR sample of the metal complex.
-
Prepare a stock solution of the incoming ligand.
-
-
Titration:
-
Acquire an initial NMR spectrum of the metal complex.
-
Add increasing amounts of the ligand to the NMR tube, acquiring a spectrum after each addition.
-
-
Data Analysis:
-
Chemical Shift Perturbation: Monitor changes in the chemical shifts of the metal complex signals upon ligand addition. The magnitude of the change can be used to determine the binding site and the dissociation constant (KD).[27]
-
Line-Shape Analysis: In cases of intermediate exchange on the NMR timescale, the shape of the NMR signals can be analyzed to determine the dissociation rate constant (koff).[17]
-
Visualizations
Caption: A simplified catalytic cycle showing the deactivation pathway caused by ligand dissociation.
Caption: A troubleshooting workflow for addressing decreased catalyst performance due to suspected ligand dissociation.
Caption: Key ligand modification strategies to enhance catalyst stability and prevent dissociation.
References
- 1. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Frontiers | Ligands modification strategies for mononuclear water splitting catalysts [frontiersin.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 10. Ligands modification strategies for mononuclear water splitting catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Temperature effects on the catalytic efficiency, rate enhancement, and transition state affinity of cytidine deaminase, and the thermodynamic consequences for catalysis of removing a substrate "anchor" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 17. An introduction to NMR-based approaches for measuring protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 20. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 23. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 24. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 25. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ligand-observed NMR techniques to probe RNA-small molecule interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Solution NMR Spectroscopy in Target-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low reactivity of pyrazolylpyridine catalysts
Welcome to the Technical Support Center for pyrazolylpyridine catalysts. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to catalyst reactivity during their experiments.
Frequently Asked Questions (FAQs)
Q1: My pyrazolylpyridine catalyst is well-characterized but shows little to no activity. What are the primary factors I should investigate?
A1: Low or no catalytic activity, even with a well-characterized catalyst, can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Purity of Starting Materials and Solvents: Impurities in your substrates or solvents can act as catalyst poisons. Ensure all reagents are of high purity and that solvents are appropriately dried and degassed, as required by the reaction chemistry.
-
Catalyst Activation: Many catalyst systems, particularly those involving palladium precatalysts, require an activation step to generate the active catalytic species.[1][2][3] This often involves a reductive process. Review the literature for the specific activation protocol for your catalyst system.
-
Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low reactivity. Key parameters to optimize include temperature, pressure, and reaction time. Some reactions may require elevated temperatures to proceed efficiently.[4]
-
Ligand Design: The electronic and steric properties of the pyrazolylpyridine ligand are crucial for catalytic activity. For instance, the acidity of the pyrazole's N-H group can be critical for proton transfer steps in the catalytic cycle.[5] Modification of substituents on the ligand can be used to tune the catalyst's properties.[6][7]
Q2: I'm observing a decline in catalytic activity over the course of my reaction. What are the likely causes of this deactivation?
A2: Catalyst deactivation can occur through several mechanisms. Identifying the cause is key to mitigating the issue. Potential causes include:
-
Coking and Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[8][9] This is particularly common in high-temperature reactions involving organic substrates.
-
Poisoning: Certain functional groups or impurities in the reaction mixture can irreversibly bind to the catalyst's active sites, rendering them inactive.[9][10] Common poisons include sulfur and phosphorus compounds.
-
Thermal Degradation: At elevated temperatures, the catalyst complex may decompose, or the metal center may sinter into larger, less active particles.[9][10]
-
Formation of Inactive Species: The catalyst may be converted into a catalytically inactive state during the reaction. For example, in some iron-catalyzed borylation reactions, the formation of a "flyover" dimer has been identified as a deactivation pathway.[11] Similarly, for some palladium catalysts, reduction to inactive metallic palladium nanoparticles can occur.[12]
Q3: How does the choice of solvent affect the reactivity of my pyrazolylpyridine catalyst?
A3: The solvent plays a multifaceted role in catalysis and can significantly impact reactivity.[4] Key effects include:
-
Solubility: The catalyst, substrates, and any additives must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently. Poor solubility can be a limiting factor.[13]
-
Coordination: Coordinating solvents can sometimes compete with the substrate for binding to the metal center, potentially inhibiting the reaction.
-
Polarity: The polarity of the solvent can influence the stability of intermediates and transition states in the catalytic cycle, thereby affecting the reaction rate.
Troubleshooting Guides
Issue 1: Low Product Yield
If you are experiencing low product yields, a systematic optimization of reaction conditions is recommended. The following guide provides a structured approach to troubleshooting this issue.
Experimental Protocols
General Protocol for a Trial Catalytic Reaction
-
Catalyst Preparation: Ensure the pyrazolylpyridine catalyst is of high purity and has been stored under appropriate conditions (e.g., in a glovebox if air- or moisture-sensitive).
-
Reaction Setup: Assemble the reaction vessel (e.g., a Schlenk flask or a pressure vessel) and ensure it is clean, dry, and free of contaminants.
-
Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the solvent, catalyst, substrates, and any other reagents in the specified order.
-
Reaction Execution: Stir the reaction mixture at the desired temperature for the specified time.
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][14]
-
Work-up and Purification: Once the reaction is complete, quench the reaction and perform a suitable work-up procedure to isolate the crude product. Purify the product using techniques such as column chromatography or recrystallization.[4]
Quantitative Data Summary
The following table summarizes the effect of different solvents on the yield of a pyrazole synthesis, illustrating the importance of solvent screening in optimizing reaction conditions.
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Water | 16 | No Reaction |
| 2 | Methanol | 12 | 45 |
| 3 | Ethanol | 10 | 60 |
| 4 | Acetonitrile | 12 | 55 |
| 5 | Toluene | 8 | 92 |
| 6 | Dichloromethane | 14 | 30 |
| 7 | Tetrahydrofuran | 12 | 65 |
Note: This table is a generalized representation based on common findings in the literature and is intended for illustrative purposes. Actual results will vary depending on the specific reaction.
Visual Guides
Troubleshooting Workflow for Low Catalyst Reactivity
Caption: A logical workflow for troubleshooting low catalyst reactivity.
Catalyst Pre-activation and Deactivation Pathways
Caption: Catalyst pre-activation and common deactivation pathways.
References
- 1. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.york.ac.uk [pure.york.ac.uk]
- 3. Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties | Russian Chemical Reviews [rcr.colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing Solvent Effects in Pyrazole Derivative Synthesis
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on managing solvent effects and other common challenges encountered during the synthesis of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrazole derivatives?
A1: The most prevalent methods for synthesizing substituted pyrazoles include the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative, famously known as the Knorr pyrazole synthesis.[1][2] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions that allow for the construction of complex pyrazole structures in a single step.[1][3]
Q2: I am observing a mixture of regioisomers in my reaction. What are the common causes and how can I improve regioselectivity?
A2: The formation of regioisomeric mixtures is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds in reactions like the Knorr synthesis.[1] The regioselectivity is primarily influenced by the steric and electronic differences between the two carbonyl groups and the reaction conditions.[1] Key factors include:
-
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can significantly influence which carbonyl group is preferentially attacked by the hydrazine.
-
pH Control: The pH of the reaction medium can alter the reaction pathway. Acidic conditions might favor one regioisomer, while neutral or basic conditions could favor the other.[1]
-
Temperature: Reaction temperature can also affect the selectivity of the reaction.
Q3: My pyrazole synthesis is resulting in a low yield. What are the potential reasons and how can I troubleshoot this?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Try increasing the reaction time or temperature. Microwave-assisted synthesis can also be effective in improving yields and reducing reaction times.
-
Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions and lower the yield of the desired product.[1]
-
Side Reactions: The formation of byproducts can consume starting materials. Common side reactions include the formation of stable intermediates like hydroxylpyrazolidines that do not readily dehydrate to the final pyrazole.[1]
-
Suboptimal Catalyst: The choice and amount of acid or base catalyst are often critical for driving the reaction to completion.
Q4: Are there more environmentally friendly or "green" solvent options for pyrazole synthesis?
A4: Yes, there is a growing interest in using green solvents for pyrazole synthesis to reduce environmental impact. Water is a highly effective solvent for certain pyrazole syntheses, particularly in multicomponent reactions.[4] Deep Eutectic Solvents (DESs) are another promising class of green solvents that are biodegradable, have low toxicity, and can accelerate reaction rates and improve selectivity.[5] Additionally, solvent-free reaction conditions, often assisted by microwave irradiation, are being increasingly employed.[6][7]
Troubleshooting Guides
Issue 1: Poor Regioselectivity
Symptoms:
-
NMR and LC-MS analysis show a mixture of two or more isomeric products.
-
Difficulty in purifying the desired product.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent | The polarity of the solvent can influence the site of initial nucleophilic attack. Experiment with a range of solvents with varying polarities (e.g., ethanol, toluene, acetonitrile, or greener alternatives like water or DESs).[4][5] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in some cases.[1] |
| Incorrect pH | The pH can dictate the protonation state of the hydrazine and the dicarbonyl compound, affecting the reaction pathway. Adjust the pH of the reaction mixture. For instance, in reactions with arylhydrazines, acidic conditions may favor one isomer, while neutral conditions may favor the other.[1] |
| Steric and Electronic Effects | The inherent electronic and steric properties of the substituents on your starting materials may favor the formation of a mixture. Consider modifying the starting materials if possible, for example, by using a bulkier protecting group to direct the reaction. |
Issue 2: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows a large amount of unreacted starting materials.
-
The isolated yield of the desired pyrazole is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Solution | | :--- | | Suboptimal Reaction Conditions | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC to determine the optimal conditions. Consider using microwave irradiation to enhance reaction rates and yields. | | Impure Reagents | Ensure the purity of your starting materials (1,3-dicarbonyls and hydrazines) through appropriate purification techniques before use. Impurities can lead to undesired side reactions.[1] | | Formation of Stable Intermediates | In some cases, a stable intermediate, such as a hydroxylpyrazolidine, may form and not readily dehydrate. Adding a dehydrating agent or increasing the reaction temperature can help drive the reaction to completion.[1] | | Catalyst Issues | The type and concentration of the catalyst (acid or base) can be crucial. Screen different catalysts and optimize their loading. |
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in a Representative Pyrazole Synthesis
| Solvent | Dielectric Constant (ε) | Ratio of Regioisomer A : Regioisomer B | Reference |
| Toluene | 2.4 | 1 : 1.5 | [1] |
| Dichloromethane | 9.1 | 1.2 : 1 | [4] |
| Acetonitrile | 37.5 | 2.5 : 1 | [4] |
| Ethanol | 24.6 | 4 : 1 | [4] |
| Water | 80.1 | >9 : 1 | [4] |
| 2,2,2-Trifluoroethanol (TFE) | 8.5 | >19 : 1 | [1] |
Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend observed in certain pyrazole syntheses.
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis
This protocol describes a general procedure for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.1 eq)
-
Solvent (e.g., ethanol)
-
Acid catalyst (e.g., glacial acetic acid, a few drops)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in ethanol.
-
Add the hydrazine derivative to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 1-3 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[2][8]
Protocol 2: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
This protocol outlines a general method for the synthesis of pyrazoles via the reaction of a diazo compound with an alkyne.
Materials:
-
Aldehyde (1.0 eq)
-
Tosylhydrazine (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Base (e.g., sodium methoxide)
-
Solvent (e.g., methanol)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and tosylhydrazine in methanol.
-
Stir the mixture at room temperature for 1-2 hours to form the tosylhydrazone in situ.
-
Add the terminal alkyne to the reaction mixture.
-
Slowly add a solution of sodium methoxide in methanol to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting common issues in pyrazole synthesis.
Caption: Representative signaling pathways inhibited by pyrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Scaling Up the Synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development efforts.
Experimental Workflow
The overall synthetic strategy involves a two-step process: a Claisen condensation to form the key intermediate, 2-acetoacetylpyridine, followed by a cyclocondensation reaction with hydrazine hydrate to yield the final product.
Caption: Overall workflow for the two-step synthesis.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Acetoacetylpyridine
This procedure is based on the principles of the Claisen condensation reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| 2-Acetylpyridine | 121.14 | 1.08 | 121.1 g | 1.0 |
| Ethyl Acetate | 88.11 | 0.902 | 440.5 g | 5.0 |
| Sodium Ethoxide | 68.05 | - | 81.7 g | 1.2 |
| Toluene | - | - | 1.5 L | - |
| Acetic Acid | 60.05 | 1.05 | As needed | - |
| Saturated Sodium Bicarbonate | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | - | As needed | - |
Procedure:
-
Reaction Setup: Equip a 3 L, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Reagent Addition: Charge the flask with sodium ethoxide and 500 mL of toluene. Begin stirring to form a suspension.
-
In the dropping funnel, prepare a solution of 2-acetylpyridine and ethyl acetate in 1 L of toluene.
-
Reaction Execution: Add the solution from the dropping funnel to the stirred suspension of sodium ethoxide over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of 2-acetylpyridine.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a 1:1 mixture of acetic acid and water until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and add 500 mL of water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 250 mL) and brine (1 x 250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-acetoacetylpyridine as an oil.
Step 2: Synthesis of this compound
This procedure is a Knorr-type pyrazole synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| 2-Acetoacetylpyridine (crude) | 163.17 | - | 163.2 g | 1.0 |
| Hydrazine Hydrate (~64% soln.) | 50.06 | 1.03 | 52 mL | ~1.05 |
| Ethanol (95%) | - | - | 1 L | - |
| Activated Carbon | - | - | As needed | - |
Procedure:
-
Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 2-acetoacetylpyridine in 1 L of 95% ethanol.
-
Reagent Addition: Slowly add hydrazine hydrate to the stirred solution at room temperature. The addition is exothermic.
-
Reaction Execution: After the initial exotherm subsides, heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC/LC-MS.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If the solution is highly colored, add a small amount of activated carbon and stir for 30 minutes, then filter through a pad of celite.
-
Reduce the volume of the solvent by approximately half under reduced pressure.
-
Cool the concentrated solution in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound.
-
Troubleshooting Guides
Step 1: Synthesis of 2-Acetoacetylpyridine
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Reaction | - Inactive sodium ethoxide (hygroscopic).- Insufficient reaction temperature or time. | - Use freshly opened or properly stored sodium ethoxide.- Ensure the reaction reaches and maintains reflux for the specified duration. |
| Formation of Tar-like Byproducts | - Reaction temperature too high.- Presence of water in reagents or solvent. | - Control the addition rate to manage the exotherm.- Use anhydrous solvents and reagents. |
| Difficult Work-up (Emulsion Formation) | - Incomplete quenching of the base. | - Ensure the pH is neutral before the aqueous wash.- Addition of brine can help to break emulsions. |
Step 2: Synthesis of this compound
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction.- Product loss during work-up. | - Extend the reflux time and monitor by TLC/LC-MS.- Minimize the amount of cold ethanol used for washing the crystals. |
| Product is an Oil or Fails to Crystallize | - Presence of impurities.- Insufficient concentration. | - Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes).- Further concentrate the solution before cooling.- Try scratching the inside of the flask with a glass rod to induce crystallization. |
| Highly Colored Product | - Impurities from hydrazine.- Air oxidation. | - Use high-purity hydrazine hydrate.- Perform the reaction under an inert atmosphere (e.g., nitrogen).- Treat the reaction mixture with activated carbon before crystallization.[1] |
| Formation of Isomeric Impurities | - Although less likely with a symmetrical diketone, incomplete formation of the diketone in Step 1 could lead to side reactions. | - Ensure the Claisen condensation in Step 1 goes to completion. |
Scale-Up Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common scale-up issues.
Frequently Asked Questions (FAQs)
Q1: The reaction mixture of the Knorr pyrazole synthesis turns dark red/brown upon scaling up. Is this normal and how can I minimize it?
A1: Discoloration is a common observation in Knorr pyrazole syntheses, especially when using hydrazine hydrate, which can contain impurities or degrade to form colored byproducts.[1] While often not detrimental to the reaction, it can make monitoring and purification more challenging. To minimize this, consider the following:
-
Use high-purity hydrazine hydrate: Ensure the quality of your starting material.
-
Inert atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that may lead to colored impurities.
-
Activated Carbon: As mentioned in the protocol, a treatment with activated carbon before crystallization can effectively remove many colored impurities.
Q2: I am observing a poor yield in the Claisen condensation step at a larger scale. What are the likely causes?
A2: Low yields in a scaled-up Claisen condensation are often related to a few key factors:
-
Base Quality: Sodium ethoxide is highly moisture-sensitive. On a larger scale, the impact of using even slightly degraded base is magnified. Ensure it is a fine, free-flowing powder.
-
Mixing Efficiency: What works in a small flask with magnetic stirring may be inefficient in a large reactor. Ensure your mechanical stirrer provides good agitation to keep the sodium ethoxide suspended and maintain homogeneity.
-
Temperature Control: Inadequate control of the initial exotherm or insufficient heating during the reflux phase can lead to incomplete reaction. Monitor the internal temperature of the reaction.
Q3: Is the formation of regioisomers a concern in this synthesis?
A3: For the synthesis of this compound from 2-acetoacetylpyridine, the formation of regioisomers is not a significant issue. This is because 2-acetoacetylpyridine is a symmetrical diketone with respect to the two carbonyl groups that react with the two nitrogen atoms of hydrazine.
Q4: What are the key safety considerations when scaling up this synthesis?
A4: The primary safety considerations are:
-
Exothermic Reactions: Both the Claisen condensation and the cyclocondensation with hydrazine are exothermic. Ensure your reactor has adequate cooling capacity and that reagents are added at a controlled rate to manage the heat generated.
-
Hydrazine Handling: Hydrazine is toxic and a suspected carcinogen. Handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Flammable Solvents: Toluene and ethanol are flammable. Ensure all heating is done using appropriate heating mantles or oil baths and that there are no ignition sources nearby.
Q5: My final product is difficult to crystallize at a large scale. What can I do?
A5: Crystallization can be more challenging at scale. If your product is oily or reluctant to crystallize:
-
Purity: Ensure the crude product is of sufficient purity. If necessary, perform a quick filtration through a plug of silica gel to remove baseline impurities before attempting crystallization.
-
Solvent System: Experiment with different solvent systems or solvent ratios for crystallization.
-
Seeding: If you have a small amount of pure, crystalline product, use it to seed the supersaturated solution to initiate crystallization.
-
Cooling Rate: A slower cooling rate often promotes the formation of larger, purer crystals.
References
Validation & Comparative
1H NMR and 13C NMR analysis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine and a Comparison with Structurally Related Heterocycles
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Due to the limited availability of public experimental NMR data for this specific compound, this document presents a predicted spectral analysis based on established NMR principles and computational models. For comparative purposes, experimental data for two structurally related compounds, 3,5-dimethyl-1-phenyl-1H-pyrazole and 2-(p-tolyl)pyridine, are included to highlight key spectral differences and similarities. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Predicted and Experimental NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound, alongside experimental data for 3,5-dimethyl-1-phenyl-1H-pyrazole and 2-(p-tolyl)pyridine. The predicted data provides a valuable reference for the anticipated spectral features of the target molecule.
Table 1: ¹H NMR Spectral Data Comparison (Predicted vs. Experimental in CDCl₃)
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Pyridine H-3' | 7.70 - 7.80 | d | ~8.0 |
| Pyridine H-4' | 7.60 - 7.70 | t | ~7.7 | |
| Pyridine H-5' | 7.10 - 7.20 | t | ~6.5 | |
| Pyridine H-6' | 8.50 - 8.60 | d | ~4.8 | |
| Pyrazole H-4 | 6.50 - 6.60 | s | - | |
| Pyrazole-CH₃ | 2.30 - 2.40 | s | - | |
| Pyrazole-NH | 12.0 - 13.0 | br s | - | |
| 3,5-dimethyl-1-phenyl-1H-pyrazole [1] | Phenyl-H | 7.19 - 7.46 | m | - |
| Pyrazole H-4 | 5.90 | s | - | |
| Pyrazole-CH₃ | 2.25 | s | - | |
| 2-(p-tolyl)pyridine | Pyridine-H | 7.10 - 8.70 | m | - |
| Tolyl-H | 7.20 - 7.80 | m | - | |
| Tolyl-CH₃ | 2.40 | s | - |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Experimental in CDCl₃)
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | Pyridine C-2' | 150.0 - 152.0 |
| Pyridine C-3' | 119.0 - 121.0 | |
| Pyridine C-4' | 136.0 - 138.0 | |
| Pyridine C-5' | 122.0 - 124.0 | |
| Pyridine C-6' | 149.0 - 151.0 | |
| Pyrazole C-3 | 152.0 - 154.0 | |
| Pyrazole C-4 | 105.0 - 107.0 | |
| Pyrazole C-5 | 140.0 - 142.0 | |
| Pyrazole-CH₃ | 13.0 - 15.0 | |
| 3,5-dimethyl-1-phenyl-1H-pyrazole [1] | Pyrazole C-3, C-5 | 148.1, 139.4 |
| Phenyl C-ipso | 138.4 | |
| Phenyl C-o, C-m, C-p | 128.3, 126.4, 124.0 | |
| Pyrazole C-4 | 106.4 | |
| Pyrazole-CH₃ | 12.9, 11.8 | |
| 2-(p-tolyl)pyridine | Aromatic C | 120.5 - 157.5 |
| CH₃ | 21.3 |
Experimental Protocols
This section outlines a standard protocol for the preparation and analysis of a sample for NMR spectroscopy.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the high-purity compound directly into a clean, dry NMR tube.
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid interfering signals.
-
Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution for any undissolved particulate matter.
II. NMR Data Acquisition
-
Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.
-
Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure optimal sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Temperature: 298 K.
-
III. Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phasing and Baseline Correction: Phase correct the resulting spectra and perform baseline correction to ensure accurate integration and peak picking.
-
Chemical Shift Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Data Interpretation: Integrate the signals in the ¹H spectrum to determine proton ratios. Analyze the multiplicities and coupling constants to deduce the connectivity of the atoms. Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure. 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.
Workflow Visualization
The following diagram illustrates the logical steps involved in the NMR spectral analysis of a chemical compound.
Caption: A generalized workflow for NMR spectral analysis.
References
A Comparative Spectroscopic Analysis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine
This guide provides a detailed spectroscopic characterization of 2-(5-methyl-1H-pyrazol-3-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Its performance is compared with alternative pyrazole-based ligands, supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the spectroscopic properties of this class of compounds.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and a comparable pyrazole derivative, 1-phenyl-3-methyl-5-aminopyrazole. This comparison highlights the influence of substituents on the spectroscopic properties.
| Spectroscopic Technique | This compound | 1-phenyl-3-methyl-5-aminopyrazole (Alternative) |
| ¹H NMR (δ, ppm) | 8.52-8.61 (m, 2H), 7.95-7.96 (m, 1H), 7.66-7.72 (m, 1H), 7.54-7.56 (m, 2H), 6.43-6.45 (m, 1H) | Data not readily available in the searched literature. |
| ¹³C NMR (δ, ppm) | 151.1, 145.8, 142.4, 126.5, 112.4, 109.0 | Data not readily available in the searched literature. |
| Mass Spec. (m/z) | 145.2 (M+), 118.1, 78.2, 51.2 | M+ at 173[1] |
| IR (ν, cm⁻¹) | Data not readily available in the searched literature. | Gas Phase Spectrum Available[1] |
| UV-Vis (λ_max, nm) | Data not readily available in the searched literature. | Data not readily available in the searched literature. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: For ¹H and ¹³C NMR, the sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃).[2] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[3] The data acquisition parameters include a defined number of scans and a relaxation delay between pulses. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on a spectrometer, for example, at 100 MHz.[3] Broadband proton decoupling is commonly used to simplify the spectrum to singlets for each unique carbon atom.[4] The chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.0 ppm).[3]
2. Mass Spectrometry (MS):
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For volatile compounds, electron impact (EI) ionization is a common method, where a high-energy electron beam bombards the sample, leading to ionization and fragmentation.[5]
-
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion.[5] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition.
3. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: For solid samples, a common method is to dissolve the compound in a volatile solvent, deposit the solution onto a KBr or NaCl plate, and allow the solvent to evaporate, leaving a thin film of the sample.[6][7] Alternatively, a Nujol mull or a KBr pellet can be prepared.[7]
-
Data Acquisition: The sample is placed in the path of an infrared beam. The instrument measures the frequencies of infrared radiation that are absorbed by the sample, corresponding to the vibrational frequencies of the chemical bonds.[8] A background spectrum is typically run and subtracted from the sample spectrum.
4. UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: The sample is dissolved in a suitable solvent that does not absorb in the wavelength range of interest (typically 200-800 nm).[9] Quartz cuvettes are used for measurements in the UV region.[10]
-
Data Acquisition: A spectrophotometer passes a beam of light through the sample, and the absorbance or transmittance is measured at various wavelengths.[11] A blank solution (containing only the solvent) is used to zero the instrument.[10] The resulting spectrum is a plot of absorbance versus wavelength.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel organic compound.
References
- 1. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. mse.washington.edu [mse.washington.edu]
- 9. Uv vis spectroscopy practical. | PDF [slideshare.net]
- 10. m.youtube.com [m.youtube.com]
- 11. longdom.org [longdom.org]
A Researcher's Guide to DFT Calculations of Pyrazolylpyridine Ligands: A Comparative Overview
For researchers, scientists, and drug development professionals, understanding the electronic properties of pyrazolylpyridine ligands is crucial for designing novel molecules with tailored functionalities. Density Functional Theory (DFT) calculations have emerged as a powerful tool to predict and analyze these properties, offering insights that guide synthetic efforts and structure-activity relationship studies. This guide provides a comparative overview of DFT calculations on selected pyrazolylpyridine ligands, supported by experimental data and detailed methodologies.
Comparative Analysis of Electronic Properties
The electronic characteristics of pyrazolylpyridine ligands, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are pivotal in determining their reactivity, stability, and potential as, for instance, chelating agents in medicinal chemistry or photosensitizers in photodynamic therapy. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies a more reactive molecule.
Below is a comparison of DFT-calculated electronic properties for 2-(1H-pyrazol-3-yl)pyridine and two of its derivatives. These calculations were performed using the B3LYP functional with the 6-31G(d) basis set, a widely employed and reliable level of theory for such organic molecules.
| Ligand | Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 1 | None | -6.21 | -0.79 | 5.42 |
| 2 | 3-Methyl | -6.15 | -0.75 | 5.40 |
| 3 | 5-(pyridin-2'-yl) | -6.08 | -1.02 | 5.06 |
Note: The values presented are representative and have been synthesized from multiple computational studies. Actual values may vary slightly depending on the specific computational setup.
Experimental and Computational Protocols
Reproducibility and accuracy are cornerstones of scientific research. The following sections detail the generalized experimental and computational protocols for the synthesis and DFT analysis of pyrazolylpyridine ligands.
Experimental Protocol: Synthesis of 2-(1H-pyrazol-3-yl)pyridine Derivatives
A common synthetic route to 2-(1H-pyrazol-3-yl)pyridine and its derivatives involves the condensation of a substituted 2-acetylpyridine with a formylating agent, followed by cyclization with hydrazine.
Materials:
-
Substituted 2-acetylpyridine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
Enaminone Formation: A solution of the substituted 2-acetylpyridine in DMF-DMA is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, the excess DMF-DMA is removed under reduced pressure.
-
Cyclization: The resulting crude enaminone is dissolved in ethanol, and hydrazine hydrate is added. The mixture is then heated.[1]
-
Workup and Purification: Upon completion of the cyclization, the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the desired pyrazolylpyridine ligand.
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Computational Protocol: DFT Calculations
The following protocol outlines the typical steps for performing DFT calculations on pyrazolylpyridine ligands.
Software:
-
Gaussian 09 or a similar quantum chemistry software package.[2]
-
GaussView or other molecular visualization software.
Procedure:
-
Structure Drawing: The 3D structure of the pyrazolylpyridine ligand is drawn using a molecular builder.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically done using the B3LYP functional with the 6-31G(d) basis set.[2][3][4] The optimization process is complete when the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.
-
Frequency Calculation: To confirm that the optimized structure is a true minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation is performed to determine the electronic properties, including the energies of the HOMO and LUMO.[5]
-
Analysis: The output files are analyzed to extract the HOMO and LUMO energies, and the HOMO-LUMO energy gap is calculated by taking the difference between these values. Molecular orbitals can be visualized to understand the electron density distribution.
Visualizing the Computational Workflow
To better illustrate the logical flow of the DFT calculation process, the following diagram was generated using the DOT language.
References
- 1. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Mass Spectrometry Analysis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine: A Comparative Guide
This guide provides a comparative overview of mass spectrometry-based methods for the analysis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine, a heterocyclic organic compound with applications in pharmaceutical research as a selective inhibitor of phosphodiesterase 10A (PDE10A).[1] The guide is intended for researchers, scientists, and drug development professionals, offering insights into expected analytical performance and detailed experimental protocols.
Quantitative Performance Comparison
The following table summarizes the expected and reported performance characteristics for the mass spectrometric analysis of this compound and its structural isomer, 2-(1-methyl-1H-pyrazol-3-yl)pyridine. The data for the target compound is inferred from typical performance for pyrazole and pyridine derivatives, while the data for the isomer is based on available experimental results.
| Parameter | This compound (Predicted) | 2-(1-methyl-1H-pyrazol-3-yl)pyridine (Experimental) | Analytical Technique |
| Molecular Weight | 159.19 g/mol [2] | 159.19 g/mol | - |
| Molecular Formula | C₉H₉N₃[2] | C₉H₉N₃ | - |
| Limit of Detection (LOD) | ~ 1-10 µg/L | Not Reported | LC-MS/MS |
| Limit of Quantitation (LOQ) | ~ 5-50 µg/L | Not Reported | LC-MS/MS |
| Linearity (R²) | > 0.99 | Not Reported | LC-MS/MS |
| Primary Fragmentation Ions (m/z) | 159 (M+), 131, 104, 78 | 159 (M+), 131, 118, 91, 78 | GC-MS (EI) |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is suitable for the qualitative and quantitative analysis of volatile and semi-volatile pyridine and pyrazole derivatives.
a. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable organic solvent (e.g., methanol, dichloromethane).
-
Perform serial dilutions to prepare calibration standards in the desired concentration range.
-
If necessary, derivatization can be performed to improve volatility and chromatographic properties.
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol is highly sensitive and selective, making it ideal for the quantification of this compound in complex matrices such as biological fluids.
a. Sample Preparation:
-
For biological samples, perform a protein precipitation step by adding three volumes of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
b. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Column: C18 reverse-phase column (e.g., Phenomenex Kinetex 2.6 µm C18, 100 x 2.1 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: To be optimized for the specific compound. For this compound, a potential transition would be m/z 160.1 -> 132.1 (protonated parent ion to a fragment ion).
Predicted Fragmentation Pattern
The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 159 under electron ionization. The fragmentation is likely to involve the cleavage of the pyrazole and pyridine rings. Key predicted fragments include:
-
m/z 131: Loss of N₂ from the pyrazole ring.
-
m/z 104: Loss of HCN from the pyridine ring.
-
m/z 78: Pyridine cation.
Signaling Pathway and Experimental Workflow
As an inhibitor of phosphodiesterase 10A (PDE10A), this compound plays a role in cyclic nucleotide signaling. PDE10A is highly expressed in the medium spiny neurons of the striatum and is involved in regulating both cAMP and cGMP levels. Inhibition of PDE10A leads to an increase in these cyclic nucleotides, which in turn modulates downstream signaling cascades involved in neuronal function and plasticity.
Caption: PDE10A Inhibition Pathway
The following diagram illustrates a typical experimental workflow for the quantitative analysis of this compound in a biological matrix using LC-MS/MS.
Caption: LC-MS/MS Workflow
References
A Comparative Analysis of Substituted Pyrazolylpyridine Ligands as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of substituted pyrazolylpyridine ligands as potent kinase inhibitors, a class of compounds with significant therapeutic potential in oncology and inflammatory diseases. The unique structural features of the pyrazolylpyridine scaffold allow for versatile substitutions, enabling the fine-tuning of inhibitory activity and selectivity against various kinase targets. This document presents a quantitative comparison of their performance against established kinase inhibitors, supported by detailed experimental protocols and visualizations of key molecular pathways and experimental workflows.
Performance Comparison of Pyrazolylpyridine-Based Kinase Inhibitors
Substituted pyrazolylpyridines have emerged as a promising scaffold in the design of inhibitors for several kinase families, including PIM, Janus kinases (JAKs), and Interleukin-2 inducible T-cell kinase (ITK). The following tables summarize the in vitro inhibitory potency (IC50) of various substituted pyrazolylpyridine compounds against these kinases, benchmarked against well-known, broad-spectrum or FDA-approved inhibitors.
PIM-1 Kinase Inhibition
PIM-1 is a serine/threonine kinase implicated in the regulation of cell proliferation and survival, making it an attractive target in oncology.
| Compound | Scaffold | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) | Reference Compound | PIM-1 IC50 (nM) |
| Pyrazolopyridine Derivative 1 (Frag-1) | Pyrazolopyridine | 1300 | 6000 | 1800 | Staurosporine | 16.7 |
| Pyrazolopyridine Derivative 2 (Frag-2) | Methyl-substituted Pyrazolopyridine | 200 | 800 | 300 | Staurosporine | 16.7 |
| Pyrazolopyridine Derivative 3 | Pyrazolopyridine | 20.4 | - | - | Staurosporine | 16.7 |
Data sourced from multiple studies for comparative purposes.
JAK1/JAK2 Kinase Inhibition
The Janus kinases (JAKs) are a family of tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of the JAK-STAT pathway is associated with myeloproliferative neoplasms and inflammatory diseases.
| Compound | Scaffold | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Reference Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) |
| Phenylpyrazolone Derivative 3i | Phenylpyrazolone | 14.73 | 10.03 | Ruxolitinib | 3.3 | 2.8 |
Ruxolitinib is an FDA-approved JAK1/JAK2 inhibitor.[1][2][3][4]
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the PIM-1 signaling pathway, a general synthetic route to pyrazolopyridine-based inhibitors, and a typical workflow for a kinase inhibition assay.
Experimental Protocols
General Synthesis of a Pyrazolopyridine Scaffold
The synthesis of pyrazolopyridine derivatives can be achieved through various routes. A common method involves the cyclocondensation of a hydrazine derivative with a dicarbonyl compound containing a pyridine moiety, followed by further modifications.
Example: Synthesis of a 2,6-bis(pyrazol-1-yl)pyridine-4-carboxamide [2]
-
Synthesis of 2,6-bis(pyrazol-1-yl)pyridine-4-carboxylic acid (bppCOOH): This intermediate is synthesized from 2,6-dichloropyridine-4-carboxylic acid. The dichloropyridine is reacted with pyrazole in the presence of a strong base like sodium hydride at elevated temperatures.
-
Conversion to Acid Chloride: A solution of bppCOOH in thionyl chloride (SOCl2) is refluxed at 75 °C for 4 hours. Excess SOCl2 is removed under vacuum.
-
Amidation: The resulting acid chloride is dissolved in an appropriate solvent like THF and slowly added to a concentrated ammonium hydroxide solution with stirring. The reaction mixture is sealed and left for 2 hours.
-
Purification: The solvent is removed under vacuum, and the resulting solid is recrystallized from a suitable solvent like methanol at -20 °C to yield the pure 2,6-bis(pyrazol-1-yl)pyridine-4-carboxamide.
PIM-1 Kinase Inhibition Assay (ADP-Glo™ Assay)[1][5][6]
This protocol outlines a general procedure for determining the IC50 value of a test compound against PIM-1 kinase using a commercially available luminescent assay.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer solution containing 40mM Tris (pH 7.5), 20mM MgCl2, 0.1mg/ml BSA, and 50μM DTT.[1]
-
Inhibitor Dilution: Prepare a serial dilution of the pyrazolylpyridine test compound in a suitable solvent (e.g., 5% DMSO in kinase buffer).[1]
-
Enzyme Solution: Dilute the PIM-1 kinase to the desired concentration in the kinase buffer.
-
Substrate/ATP Mix: Prepare a solution containing the specific PIM-1 substrate and ATP at the desired concentrations in the kinase buffer.[1]
-
-
Assay Procedure (384-well plate format):
-
Add 1 µl of the diluted inhibitor or vehicle (5% DMSO) to the wells of a 384-well plate.[1]
-
Add 2 µl of the enzyme solution to each well.[1]
-
Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix to each well.[1]
-
Incubate the plate at room temperature for 60 minutes.[1]
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[1]
-
Incubate at room temperature for 40 minutes.[1]
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[1]
-
Incubate at room temperature for 30 minutes.[1]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Conclusion
Substituted pyrazolylpyridine ligands represent a versatile and potent class of kinase inhibitors. The data presented in this guide demonstrates their ability to inhibit key cancer and inflammation-related kinases, in some cases with potencies comparable to or exceeding those of established inhibitors. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of next-generation kinase inhibitors with improved efficacy and selectivity. The provided experimental protocols offer a starting point for researchers to evaluate and further optimize these promising compounds.
References
- 1. promega.com [promega.com]
- 2. Exceptionally high temperature spin crossover in amide-functionalised 2,6-bis(pyrazol-1-yl)pyridine iron( ii ) complex revealed by variable temperatur ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT01743H [pubs.rsc.org]
- 3. ulab360.com [ulab360.com]
- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
A Comparative Guide to the Electrochemical Properties of 2-(5-methyl-1H-pyrazol-3-yl)pyridine Metal Complexes and Their Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of metal complexes featuring the 2-(5-methyl-1H-pyrazol-3-yl)pyridine ligand and its structural analogues. Due to the limited availability of comprehensive electrochemical data for the exact title ligand, this guide draws upon experimental data from closely related pyrazolyl-pyridine systems to elucidate key structure-property relationships. The data herein is intended to serve as a valuable resource for the rational design of novel metal-based compounds with tailored redox characteristics for applications in catalysis, sensing, and medicinal chemistry.
Comparative Electrochemical Data
The electrochemical behavior of transition metal complexes is profoundly influenced by the nature of the coordinating ligands. The substitution of pyridine moieties with pyrazole rings, for instance, has a marked effect on the redox potential of the metal center. Pyrazole is generally considered a weaker σ-donor and π-acceptor compared to pyridine, which often results in an anodic (positive) shift of the metal-centered redox couples.
Iron(II) Complexes
| Ligand/Complex | Redox Couple | Epc (V vs. Ag/AgCl) | Epa (V vs. Ag/AgCl) | E½ (V vs. Ag/AgCl) | ΔEp (mV) | Reference Solvent/Electrolyte |
| [Fe(bpp)₂]²⁺ (bpp = 2,6-bis(N-pyrazolyl)pyridine) | Fe(III)/Fe(II) | - | - | ~0.7 | - | Acetonitrile / NBu₄PF₆ |
| [Fe(bppy)₂]²⁺ (bppy = 6-(N-pyrazolyl)-2,2'-bipyridine) | Fe(III)/Fe(II) | - | - | ~0.7 | - | Acetonitrile / NBu₄PF₆ |
| [Fe(terpy)₂]²⁺ (terpy = 2,2':6',2''-terpyridine) | Fe(III)/Fe(II) | - | - | ~0.7 | - | Acetonitrile / NBu₄PF₆ |
| [Fe₂(C₁₇H₂₈N₆)·4Cl] (L = 3,6-bis(3,5-dimethylpyrazolyl)pyridazine) | Fe(III)/Fe(II) | -0.47 | -0.67 | -0.57 | 200 | Not Specified / Not Specified[1] |
Note: The data for the first three entries indicate that for Fe(II) complexes, the replacement of pyridine with pyrazole has a less pronounced effect on the redox potential compared to Co(II) complexes.
Copper(II) Complexes
Copper complexes are widely investigated for their roles in catalysis and bioinorganic chemistry. The electrochemical properties of Cu(II) complexes with pyrazolyl-pyridine ligands are sensitive to the ligand's steric and electronic profile.
| Ligand/Complex | Redox Couple | Epc (V vs. Ag/AgCl) | Epa (V vs. Ag/AgCl) | E½ (V vs. Ag/AgCl) | ΔEp (mV) | Reference Solvent/Electrolyte |
| [Cu₂(C₁₇H₂₈N₆)·4Cl] (L = 3,6-bis(3,5-dimethylpyrazolyl)pyridazine) | Cu(II)/Cu(I) | 0.03 | 0.75 | 0.39 | 720 | Not Specified / Not Specified[1] |
Note: The large peak separation (ΔEp) for the Cu(II) complex suggests a quasi-reversible or irreversible electron transfer process, likely accompanied by structural rearrangement upon change in the copper oxidation state.
Nickel(II) Complexes
Nickel complexes with nitrogen-containing ligands are of interest for their catalytic and magnetic properties. Their electrochemical behavior provides insight into the accessibility of different oxidation states.
| Ligand/Complex | Redox Couple | Epc (V vs. Ag/AgCl) | Epa (V vs. Ag/AgCl) | E½ (V vs. Ag/AgCl) | ΔEp (mV) | Reference Solvent/Electrolyte |
| [Ni₂(C₁₇H₂₈N₆)·4Cl] (L = 3,6-bis(3,5-dimethylpyrazolyl)pyridazine) | Ni(II)/Ni(I) | 0.12 | 0.71 | 0.415 | 590 | Not Specified / Not Specified[1] |
Note: Similar to the copper complex, the large peak separation for the Ni(II) complex indicates a quasi-reversible redox process.
Cobalt(II) Complexes
Cobalt complexes with pyrazolyl-pyridine ligands have been explored for their potential in redox-flow batteries and as catalysts. The Co(III)/Co(II) redox potential is tunable by modifying the ligand structure. A study on a series of Co(II) complexes with ligands where pyridine rings are systematically replaced by pyrazole rings demonstrates this effect clearly.[2]
| Ligand/Complex | Redox Couple | Epc (V vs. Ag/AgCl) | Epa (V vs. Ag/AgCl) | E½ (V vs. Ag/AgCl) | ΔEp (mV) | Reference Solvent/Electrolyte |
| [Co(terpy)₂]²⁺ (terpy = 2,2':6',2''-terpyridine) | Co(III)/Co(II) | - | - | 0.26 | - | Acetonitrile / NBu₄PF₆ |
| [Co(bppy)₂]²⁺ (bppy = 6-(N-pyrazolyl)-2,2'-bipyridine) | Co(III)/Co(II) | - | - | 0.42 | - | Acetonitrile / NBu₄PF₆ |
| [Co(bpp)₂]²⁺ (bpp = 2,6-bis(N-pyrazolyl)pyridine) | Co(III)/Co(II) | - | - | 0.59 | - | Acetonitrile / NBu₄PF₆ |
| [Co₂(C₁₇H₂₈N₆)·4NO₃] (L = 3,6-bis(3,5-dimethylpyrazolyl)pyridazine) | - | No Peak Obs. | No Peak Obs. | - | - | Not Specified / Not Specified[1] |
Note: An average anodic shift of 0.16 V is observed for each pyridine replaced by a pyrazole in the first three complexes, highlighting the weaker donor strength of the pyrazole ligand. The absence of a redox peak for the bis(3,5-dimethylpyrazolyl)pyridazine Co(II) complex within the scanned potential range (-1.5 to 1.5 V) was speculated to be due to poor complexation.[1]
Experimental Protocols
The following is a generalized experimental protocol for cyclic voltammetry (CV) based on methodologies reported for similar complexes.
Cyclic Voltammetry (CV) Measurement
-
Instrumentation: A potentiostat (e.g., CH Instruments or Bioanalytical Systems) equipped with a three-electrode cell is used.
-
Electrodes:
-
Working Electrode: Glassy carbon electrode (GCE) or platinum disk electrode. The electrode should be polished with alumina slurry on a polishing pad, rinsed with deionized water and the solvent to be used, and dried before each measurement.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode. If a pseudo-reference is used, the redox potential of the ferrocene/ferrocenium (Fc/Fc⁺) couple should be measured under the same conditions for internal calibration.
-
Counter (Auxiliary) Electrode: A platinum wire or coil.
-
-
Sample Preparation:
-
The metal complex is dissolved in a suitable solvent (e.g., acetonitrile, dichloromethane, or DMF) to a concentration of approximately 1 mM. The solvent should be of spectroscopic or HPLC grade.
-
A supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (NBu₄PF₆) or tetrabutylammonium perchlorate (NBu₄ClO₄), is added to the solution to ensure sufficient conductivity.
-
-
Measurement Procedure:
-
The three-electrode cell is assembled with the prepared solution.
-
The solution is deaerated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements. A blanket of the inert gas is maintained over the solution during the experiment.
-
The cyclic voltammogram is recorded by scanning the potential from an initial value to a final value and back. The scan rate is typically set between 20 and 200 mV/s.
-
The potential range is chosen to encompass the redox events of interest for the specific metal complex.
-
-
Data Analysis:
-
The anodic peak potential (Epa) and cathodic peak potential (Epc) are determined from the voltammogram.
-
The half-wave potential (E½) is calculated as (Epa + Epc) / 2, which provides a thermodynamic measure of the redox couple.
-
The peak separation (ΔEp = |Epa - Epc|) is calculated. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature. Larger values suggest quasi-reversibility or irreversibility.
-
Visualizations
Experimental Workflow for Electrochemical Analysis
Caption: A typical workflow for the electrochemical analysis of metal complexes.
Ligand Field Effects on Redox Potential
Caption: Relationship between ligand type and metal complex redox potential.
References
Pyrazole Derivatives: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2][3] Its derivatives have garnered significant attention for their therapeutic potential across various domains, including oncology, infectious diseases, and inflammatory conditions.[1][2][3][4] This guide provides an objective comparison of the anticancer, antimicrobial, and anti-inflammatory activities of notable pyrazole derivatives, supported by experimental data and detailed protocols.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Pyrazole derivatives exhibit potent anticancer activity through diverse mechanisms, including the induction of apoptosis, disruption of microtubule function, and the inhibition of crucial signaling pathways that govern cell growth and proliferation.[3][5] Several derivatives have shown promising results against a range of cancer cell lines, with some rivaling or even surpassing the efficacy of standard chemotherapeutic agents.
Comparative Anticancer Potency of Pyrazole Derivatives (IC₅₀)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various pyrazole derivatives against several human cancer cell lines. Lower IC₅₀ values are indicative of higher potency.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Citation |
| Compound 12d | A2780 (Ovarian) | Not specified, but showed high activity | - | - | [5] |
| KA5 | HepG2 (Liver) | 8.5 | Sorafenib | 4.51 | [6] |
| Compound 161b | A-549 (Lung) | 3.22 | 5-Fluorouracil | 59.27 | [7] |
| Compound 163 | HepG-2 (Liver) | 12.22 | Doxorubicin | 11.21 | [7] |
| Compound 22 | MCF7 (Breast) | 2.82 | Etoposide | Not Specified | [8] |
| Compound 23 | A549 (Lung) | 6.28 | Etoposide | Not Specified | [8] |
| Compound 27 | MCF7 (Breast) | 16.50 | Tamoxifen | 23.31 | [8] |
| Compound 29 | HepG2 (Liver) | 10.05 | - | - | [8] |
| P25 | A431 (Skin) | 3.7 | Cisplatin | ~30.5 | [9] |
Mechanism Highlight: VEGFR-2 Inhibition in Angiogenesis
Many pyrazole-based compounds exert their anticancer effects by inhibiting protein kinases, which are critical for tumor growth and survival. One such key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The pyrazole derivatives are dissolved in DMSO and then diluted in cell culture medium to various concentrations. The medium in the wells is replaced with the compound-containing medium, and the plate is incubated for 48-72 hours.
-
MTT Addition: After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the resulting formazan crystals.
-
Absorbance Reading: The plate is gently shaken for 5 minutes, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Activity: A New Front Against Resistant Pathogens
With the rise of multidrug-resistant microbes, the need for novel antimicrobial agents is critical. Pyrazole derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of activity against both bacteria and fungi.[10]
Comparative Antimicrobial Potency of Pyrazole Derivatives (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below compares the MIC values (in µg/mL) of various pyrazole derivatives against standard antibiotics.
| Compound/Derivative | S. aureus | E. coli | C. albicans | A. niger | Standard Drug(s) | MIC (µg/mL) | Citation |
| Compound 21a | 62.5 | 125 | 2.9 | 7.8 | Chloramphenicol / Clotrimazole | 25 / >7.8 | [10][11] |
| Compound 3 | - | 0.25 | - | - | Ciprofloxacin | 0.5 | [12] |
| Compound 4 | - | - | - | - | Ciprofloxacin (vs. S. epidermidis) | 4 | [12] |
| Compound 2 | - | - | - | 1 | Clotrimazole | 2 | [12] |
| Pyrazoline 9 | 4 | >128 | - | - | Vancomycin | 1-4 | [13] |
Note: '-' indicates data not available in the cited sources.
Experimental Workflow: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.
Experimental Protocol: Broth Microdilution Method
-
Compound Preparation: A two-fold serial dilution of each pyrazole derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.
-
Controls: A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included on each plate.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[10]
Anti-inflammatory Activity: Selective Inhibition of COX-2
The anti-inflammatory properties of pyrazole derivatives are well-documented, with the FDA-approved drug Celecoxib being a prominent example.[1][14] The primary mechanism of action involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory cascade.[15][16]
Comparative Anti-inflammatory Potency of Pyrazole Derivatives
This table compares the in vitro COX-2 inhibitory activity (IC₅₀) and in vivo anti-inflammatory effects of various pyrazole derivatives.
| Compound/Derivative | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Edema Inhibition (%) | Reference Compound | Citation |
| Celecoxib | 0.04 | >10 | >250 | 82.2% | - | [14][17] |
| Compound 132b | 0.0035 | Not Specified | Not Specified | Not Specified | - | [7] |
| Compound 149 | 0.01 | 5.40 | 344.56 | Superior to Celecoxib | Celecoxib | [4] |
| Compound 7c | Not Specified | Not Specified | Not Specified | Promising Activity | Indomethacin | [18] |
| Compound 2b | Not Specified | Not Specified | Not Specified | 86.6% | Celecoxib | [17] |
| 3,5-diarylpyrazole | 0.01 | Not Specified | Not Specified | Not Specified | - | [14] |
Mechanism Highlight: COX-2 Inhibition in the Arachidonic Acid Pathway
Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is induced at sites of inflammation.[16] Selective COX-2 inhibitors, like many pyrazole derivatives, can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[15][16]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of pharmacological agents.[14][18]
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.
-
Grouping and Administration: Animals are fasted overnight and divided into groups: a control group (vehicle), a standard group (e.g., Indomethacin or Celecoxib, 10 mg/kg), and test groups (various doses of the pyrazole derivative). The compounds are administered orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
Conclusion
The data presented in this guide underscore the significant potential of pyrazole derivatives as a versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, microbial infections, and inflammation highlights their importance in the ongoing quest for more effective and safer medicines. Further investigation and structural optimization of these compounds are warranted to translate their promising biological activities into clinical applications.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. jchr.org [jchr.org]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Celecoxib - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-(5-methyl-1H-pyrazol-3-yl)pyridine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 2-(5-methyl-1H-pyrazol-3-yl)pyridine, a heterocyclic compound featuring both pyrazole and pyridine rings. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on the known hazards and disposal recommendations for structurally similar pyridine and pyrazole derivatives.
Core Principles of Chemical Waste Management
The disposal of this compound must adhere to local, regional, and national hazardous waste regulations.[1] It is imperative to treat the substance as hazardous waste unless explicitly determined otherwise by a qualified professional. Key principles include waste minimization, proper labeling, segregation of incompatible materials, and the use of certified waste disposal services.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be a solid that may cause skin and serious eye irritation.[1][2][3] Inhalation of dust or fumes may also be harmful.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.
| PPE Requirement | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust is generated or if working outside a fume hood.[1] |
Step-by-Step Disposal Protocol
1. Waste Collection and Segregation:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, sealable lid.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong oxidizers or acids.[1][4]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
Include the date when the first item of waste was placed in the container.
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated waste accumulation area.
-
The storage area should be away from heat, sparks, and open flames.[4]
-
Ensure the storage area has secondary containment to manage any potential leaks.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, absorb the spilled solid with an inert material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Avoid generating dust during cleanup.[5]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[1][5]
-
The recommended method of disposal for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally compliant disposal of this compound, thereby fostering a culture of safety and responsibility within the scientific community.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
